molecular formula C17H22N2O5S2 B15612875 TMI-1

TMI-1

カタログ番号: B15612875
分子量: 398.5 g/mol
InChIキー: CVZIHNYAZLXRRS-HNNXBMFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TMI-1 is a useful research compound. Its molecular formula is C17H22N2O5S2 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3S)-4-(4-but-2-ynoxyphenyl)sulfonyl-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S2/c1-4-5-11-24-13-6-8-14(9-7-13)26(22,23)19-10-12-25-17(2,3)15(19)16(20)18-21/h6-9,15,21H,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZIHNYAZLXRRS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC(C2C(=O)NO)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC([C@@H]2C(=O)NO)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TMI-1 Inhibitor: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMI-1 is a potent, orally bioavailable, dual inhibitor targeting A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and several members of the Matrix Metalloproteinase (MMP) family. Its mechanism of action is centered on the competitive inhibition of these zinc-dependent metalloproteinases, leading to a cascade of downstream effects that confer its anti-tumor, anti-inflammatory, and neuroprotective properties. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and cellular consequences of this compound inhibition, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Zinc Chelation

The primary mechanism of this compound's inhibitory activity lies in its chemical structure, specifically the thiomorpholine (B91149) hydroxamate moiety.[1] This functional group acts as a potent zinc-chelating agent, binding to the catalytic zinc ion (Zn²⁺) within the active site of ADAM17 and MMPs.[1][2] This interaction competitively blocks the binding of natural substrates, thereby inhibiting the enzymatic activity essential for their biological functions.[1] The substitution of this hydroxamate group significantly diminishes the compound's cytotoxic effects, underscoring its critical role in the mechanism of action.[1]

G TMI1 This compound (Hydroxamate Moiety) Zinc Catalytic Zn²⁺ Ion TMI1->Zinc Chelation (Binding) Inhibition Inhibition of Enzymatic Activity Enzyme_Activity Enzymatic Activity (Substrate Cleavage) Substrate Natural Substrate (e.g., pro-TNF-α) Substrate->Zinc

Figure 1: this compound's core mechanism of enzymatic inhibition.

Quantitative Data: Inhibitory Profile

This compound exhibits a potent inhibitory profile against a range of metalloproteinases, with IC50 values in the nanomolar range. It also demonstrates effective anti-proliferative activity against various breast cancer cell lines.

Table 1: Enzyme Inhibition Profile of this compound
Target EnzymeIC50 (nM)Reference(s)
MMP-133[3][4]
MMP-24.7[3][4][5]
MMP-16.6[3][4][5]
ADAM17 (TACE)8.4[3][4][5]
MMP-912[3][4]
MMP-726[3][4][5]
MMP-1426[3][4][5]
ADAM-TS-4-[5]
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
Cell LineED50 (µM)Reference(s)
BT-201.3[5]
SUM1491.5[5]
SK-BR-31.6[5]
L2262.0[5]
SUM1902.0[5]
T47D2.5[5]
Cama-12.5[5]
MDA-MB-2318.1[5]

Signaling Pathways and Cellular Consequences

The inhibition of ADAM17 and MMPs by this compound triggers distinct downstream signaling pathways, leading to its observed therapeutic effects in oncology and neuro-inflammatory contexts.

Anti-Cancer Effects: Induction of Apoptosis and Cell Cycle Arrest

In cancer cells, this compound's cytotoxic action is primarily mediated through the induction of caspase-dependent apoptosis and cell cycle arrest.[6] This effect is notably selective for tumor cells and cancer stem cells, sparing non-malignant cells.[7]

  • Cell Cycle Arrest: this compound treatment leads to an arrest of cancer cells in the G0/G1 phase of the cell cycle, thereby inhibiting their proliferation.[6][7]

  • Extrinsic Apoptosis Pathway: this compound induces apoptosis through the extrinsic pathway.[6][7] This is evidenced by the dose-dependent activation of initiator caspase-8 and caspase-9, followed by the activation of executioner caspase-3 and caspase-7.[5][7] The process is dependent on the FAS-Associated protein with Death Domain (FADD).[7] Interestingly, studies suggest that this apoptosis-inducing effect may be independent of ADAM17 inhibition, pointing to a more complex mechanism involving the inhibition of other MMPs or off-target effects.[1]

G cluster_0 Cell Cycle Progression cluster_1 Extrinsic Apoptosis Pathway TMI1 This compound G1 G1 Phase TMI1->G1 Inhibits Progression Casp8 Caspase-8 Activation TMI1->Casp8 Induces Casp9 Caspase-9 Activation TMI1->Casp9 Induces S S Phase G1->S G2M G2/M Phase S->G2M G2M->G1 Casp37 Caspase-3/7 Activation Casp8->Casp37 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 2: this compound's anti-cancer signaling pathways.
Neuroprotective and Anti-Inflammatory Effects

This compound demonstrates significant potential in mitigating chemotherapy-induced peripheral neuropathy (CIPN) and inflammatory conditions like rheumatoid arthritis.[1][2] This is primarily achieved by inhibiting TACE (ADAM17).

  • Inhibition of TNF-α Release: TACE is the primary enzyme responsible for cleaving transmembrane pro-TNF-α into its soluble, active form. By inhibiting TACE, this compound significantly suppresses the secretion of soluble TNF-α, a key pro-inflammatory cytokine.[2][5]

  • Downregulation of Inflammatory Signaling: The reduction in TNF-α leads to the downregulation of downstream inflammatory signaling pathways. In neuronal cells, this compound has been shown to decrease the expression of Transient Receptor Potential Vanilloid 1 (TRPV1), which is implicated in neuropathic pain.[2][5] This effect is associated with the reduced expression of Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and Nuclear Factor-kappa B (NF-κB), as well as other inflammatory cytokines like IL-1β and IL-6.[2][5]

G cluster_0 Downstream Inflammatory Cascade TMI1 This compound TACE ADAM17 (TACE) TMI1->TACE Inhibits proTNF pro-TNF-α (membrane-bound) solTNF Soluble TNF-α proTNF->solTNF Cleavage PKC_PI3K PKC / PI3K / NF-κB Signaling solTNF->PKC_PI3K Activates Cytokines Inflammatory Cytokines (IL-1β, IL-6) PKC_PI3K->Cytokines TRPV1 TRPV1 Upregulation PKC_PI3K->TRPV1 Neuroinflammation Neuroinflammation & Neuropathic Pain Cytokines->Neuroinflammation TRPV1->Neuroinflammation

Figure 3: this compound's neuroprotective and anti-inflammatory pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (Alamar Blue Method)

This assay quantitatively measures cell proliferation and cytotoxicity based on the metabolic activity of viable cells.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.3125–20 µM) and a vehicle control (DMSO). Incubate for the desired period (e.g., 5 days).

  • Reagent Preparation: Prepare a 10% (v/v) working solution of Alamar Blue (resazurin) in pre-warmed complete cell culture medium.

  • Incubation: Remove the treatment media and add 100 µL of the Alamar Blue working solution to each well, including no-cell control wells for background measurement. Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at 570 nm and 600 nm (reference wavelength) or fluorescence with excitation at 530-560 nm and emission at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of resazurin (B115843) reduction, which is proportional to the number of viable cells, relative to the vehicle-treated control cells after correcting for background.

Caspase-3/7 Activity Assay

This luminescent or colorimetric assay measures the activity of key executioner caspases as a marker of apoptosis.

  • Cell Treatment: Plate and treat cells with this compound as described for the viability assay for a specified time (e.g., 24-48 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent or a similar substrate solution (e.g., containing Ac-DEVD-pNA) according to the manufacturer's instructions.

  • Cell Lysis and Substrate Cleavage: Add the reagent directly to the wells containing cells. This typically lyses the cells and allows active caspase-3/7 to cleave the substrate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: For luminescent assays, measure the "glow-type" signal using a luminometer. For colorimetric assays, measure the absorbance at 405 nm.

  • Data Analysis: Quantify the fold increase in caspase activity in this compound treated samples compared to the untreated or vehicle-treated controls.

Apoptosis Analysis by Annexin V/7-AAD Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Following treatment with this compound for 48 hours, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Binding Buffer Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated (or other fluorophore) Annexin V and 5 µL of 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Gating and Quantification:

    • Annexin V-negative / 7-AAD-negative: Viable cells.

    • Annexin V-positive / 7-AAD-negative: Early apoptotic cells.

    • Annexin V-positive / 7-AAD-positive: Late apoptotic/necrotic cells.

Cell Cycle Analysis by BrdU Incorporation and 7-AAD Staining

This assay determines the distribution of cells in different phases of the cell cycle.

  • BrdU Pulse: Add 10 µM 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the culture medium of cells treated with this compound for 48 hours. Incubate for 1-2 hours to allow BrdU incorporation into newly synthesized DNA during the S phase.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing. Store at 4°C for at least 2 hours or overnight.

  • DNA Denaturation: Wash the fixed cells and resuspend in 2N HCl with 0.5% Triton X-100 for 30 minutes at room temperature to denature the DNA, exposing the incorporated BrdU.

  • Neutralization: Neutralize the acid by adding 0.1 M sodium tetraborate (B1243019) (borax) buffer (pH 8.5).

  • BrdU Staining: Wash the cells and incubate with an anti-BrdU-FITC conjugated antibody for 20-30 minutes at room temperature in the dark.

  • Total DNA Staining: Wash the cells and resuspend in a staining solution containing 7-AAD or PI and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for both the BrdU-FITC signal (S phase) and the 7-AAD/PI signal (total DNA content for G0/G1, S, and G2/M phases).

G cluster_0 Apoptosis & Viability Assays cluster_1 Cell Cycle & Signaling Assays Start Cell Culture with This compound Treatment AlamarBlue Alamar Blue Assay (Viability) Start->AlamarBlue Caspase Caspase-3/7 Assay (Apoptosis) Start->Caspase Annexin Annexin V/7-AAD Staining (Apoptosis) Start->Annexin BrdU BrdU Incorporation (Cell Cycle) Start->BrdU WB Western Blot (Signaling Proteins) Start->WB PlateReader Analysis by Plate Reader AlamarBlue->PlateReader Caspase->PlateReader FlowCytometer Analysis by Flow Cytometry Annexin->FlowCytometer BrdU->FlowCytometer Imaging Analysis by Western Blot Imaging WB->Imaging

Figure 4: General experimental workflow for this compound characterization.

References

An In-depth Technical Guide to the Discovery and Synthesis of TMI-1: A Dual TACE/MMP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of TMI-1 (4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide), a potent, orally bioavailable dual inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE) and several Matrix Metalloproteinases (MMPs). Initially investigated for the treatment of rheumatoid arthritis, this compound has also demonstrated significant anti-cancer properties. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction and Discovery

This compound, also known as WAY-171318, emerged from a structure-based drug design program aimed at identifying small molecule inhibitors of TACE (also known as ADAM17)[1]. TACE is a critical enzyme responsible for the cleavage of membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, pro-inflammatory form[1]. Overexpression of TNF-α is a key driver in autoimmune diseases like rheumatoid arthritis[1]. This compound was designed as a thiomorpholine (B91149) hydroxamate compound, a class known to chelate the active site zinc ion in metalloproteinases[2].

The discovery process involved a rational, structure-based approach to optimize the inhibitor's potency and selectivity. While this compound is a potent TACE inhibitor, it also exhibits inhibitory activity against several MMPs, making it a dual inhibitor[3]. This dual activity has implications for its therapeutic potential and side-effect profile. A related compound, apratastat (B1666068) (TMI-005), which has a slightly different chemical structure, was advanced into Phase II clinical trials for rheumatoid arthritis but was ultimately terminated due to a lack of efficacy[4][5]. This compound itself has been extensively studied in preclinical models for both inflammatory diseases and cancer[1][6].

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of TACE and various MMPs. The hydroxamate group in the this compound structure is crucial for its inhibitory activity, as it chelates the catalytic zinc ion within the active site of these metalloproteinases, thereby blocking their enzymatic function[2].

By inhibiting TACE, this compound prevents the release of soluble TNF-α, a key mediator of inflammation[1]. This leads to a reduction in pro-inflammatory signaling. The inhibition of MMPs, such as MMP-1, MMP-2, MMP-9, MMP-13, and MMP-14, contributes to its anti-cancer effects by preventing the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis[3][7].

In cancer cells, this compound has been shown to induce a G0/G1 phase cell cycle arrest and promote apoptosis through a caspase-dependent pathway, involving the activation of caspases-3, -7, -8, and -9[2][8].

Quantitative Data

The following tables summarize the in vitro inhibitory activity and cellular effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against TACE and MMPs

Target EnzymeIC50 (nM)Reference
TACE (ADAM17)8.4[3][9]
MMP-16.6[3]
MMP-24.7[3]
MMP-726[3]
MMP-912[3]
MMP-133[3]
MMP-1426[3]

Table 2: Inhibition of TNF-α Secretion by this compound in Cellular Assays

Cell TypeIC50Reference
Mouse Monocyte (RAW cells)40 nM[9]
Human Monocyte (THP-1 cells)200 nM[9]
Primary Human Monocytes190 nM[9]
Human Whole Blood300 nM[9]

Table 3: Cytotoxic Activity of this compound in Breast Cancer Cell Lines

Cell LineMolecular SubtypeED50 (µM)Reference
BT-20Triple Negative1.3[2]
SUM149Triple Negative1.5[2]
MDA-MB-231Triple Negative8.1[2]
SK-BR-3ERBB2+1.6[2]
L226ERBB2+2.0[2]
SUM190ERBB2+2.0[2]
T47DLuminal2.5[2]
Cama-1Luminal2.5[2]

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of thiomorpholine hydroxamate inhibitors involves a multi-step process. Based on patents for similar compounds, the synthesis likely involves the following key steps[10][11]:

  • Synthesis of the Thiomorpholine Scaffold: This typically involves the cyclization of appropriate starting materials to form the core thiomorpholine ring structure.

  • Sulfonylation: The nitrogen of the thiomorpholine ring is then reacted with a sulfonyl chloride derivative, in the case of this compound, 4-(2-butynyloxy)phenyl]sulfonyl chloride.

  • Formation of the Hydroxamic Acid: The final step involves the conversion of a carboxylic acid or ester group on the thiomorpholine scaffold to the hydroxamic acid moiety, often through reaction with hydroxylamine.

A generalized workflow for the discovery and initial synthesis of a lead compound like this compound is depicted below.

G cluster_0 Discovery Phase cluster_1 Preclinical Evaluation Target_Identification Target Identification (TACE/MMPs) Structure-Based_Design Structure-Based Design Target_Identification->Structure-Based_Design Library_Synthesis Library of Thiomorpholine Hydroxamates Synthesis Structure-Based_Design->Library_Synthesis HTS High-Throughput Screening (Enzymatic Assays) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization TMI-1_Synthesis Synthesis of this compound Lead_Optimization->TMI-1_Synthesis In_Vitro_Assays In Vitro Assays (Enzymatic & Cellular) TMI-1_Synthesis->In_Vitro_Assays In_Vivo_Models In Vivo Models (e.g., CIA) In_Vitro_Assays->In_Vivo_Models ADMET_Studies ADMET Studies In_Vivo_Models->ADMET_Studies TACE_MMP_Signaling_Pathway cluster_0 TNF-α Pathway cluster_1 MMP Pathway LPS LPS/ Inflammatory Stimuli pro_TNF pro-TNF-α (Membrane-bound) LPS->pro_TNF Induces expression soluble_TNF Soluble TNF-α pro_TNF->soluble_TNF Cleavage TACE TACE (ADAM17) TACE->pro_TNF TMI1 This compound TMI1->TACE Inhibits MMPs MMPs TMI1->MMPs Inhibits TNFR TNF Receptor soluble_TNF->TNFR Binds to NFkB_pathway NF-κB Signaling Pathway TNFR->NFkB_pathway Activates Inflammation Inflammation (Cytokine Production) NFkB_pathway->Inflammation ECM Extracellular Matrix (ECM) MMPs->ECM Degrades ECM_degradation ECM Degradation ECM->ECM_degradation Invasion_Metastasis Tumor Invasion & Metastasis ECM_degradation->Invasion_Metastasis FRET_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant Enzyme (TACE/MMP) - FRET Substrate - this compound Dilutions - Assay Buffer start->prepare_reagents plate_setup Plate Setup (96-well): - Add Assay Buffer - Add this compound dilutions - Add Enzyme prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C (15 minutes) plate_setup->pre_incubation add_substrate Add FRET Substrate to initiate reaction pre_incubation->add_substrate read_fluorescence Measure Fluorescence (Kinetic Reading) add_substrate->read_fluorescence data_analysis Data Analysis: - Calculate initial reaction rates - Plot % inhibition vs. [this compound] - Determine IC50 read_fluorescence->data_analysis end End data_analysis->end CIA_Model_Workflow start Start immunization1 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) start->immunization1 immunization2 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) immunization1->immunization2 arthritis_onset Arthritis Onset (Days 25-35) immunization2->arthritis_onset treatment Treatment Initiation: - this compound (p.o., b.i.d.) - Vehicle Control arthritis_onset->treatment monitoring Daily Monitoring: - Clinical Score (Paw Swelling) - Body Weight treatment->monitoring endpoint Endpoint Analysis: - Histopathology of Joints - Cytokine Levels monitoring->endpoint end End endpoint->end

References

TMI-1: A Dual Inhibitor of TACE and MMPs for Inflammatory and Neoplastic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TMI-1, chemically known as 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE) and several Matrix Metalloproteinases (MMPs).[1][2] This dual inhibitory action positions this compound as a compelling therapeutic candidate for a range of pathologies driven by inflammation and tissue remodeling, including rheumatoid arthritis and various cancers. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, detailed experimental protocols for its evaluation, and the underlying signaling pathways it modulates.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1] TNF-α is initially synthesized as a 26-kDa transmembrane precursor (pro-TNF-α), which is then cleaved by TACE (also known as ADAM17) to release the soluble, biologically active 17-kDa form.[1][2] Inhibition of TACE represents a promising strategy to attenuate TNF-α-mediated inflammation.

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is a hallmark of various diseases, including arthritis, where they contribute to cartilage and bone destruction, and cancer, where they facilitate tumor invasion and metastasis.

This compound was developed through a structure-based design approach to simultaneously target both TACE and several MMPs, offering a multi-faceted approach to disease modification.[1]

Core Data: Inhibitory Profile of this compound

The inhibitory potency of this compound has been characterized against TACE and a panel of MMPs, demonstrating nanomolar efficacy. The IC50 values from in vitro enzymatic assays are summarized in Table 1. Additionally, the cellular activity of this compound in inhibiting TNF-α secretion from various cell types is presented in Table 2.

Table 1: In Vitro Enzymatic Inhibition by this compound

Target EnzymeIC50 (nM)
TACE (ADAM17)8.4[3]
MMP-16.6[3]
MMP-24.7[3]
MMP-726[3]
MMP-912[3]
MMP-133[3]
MMP-1426[3]

Table 2: Cellular Activity of this compound in Inhibiting TNF-α Secretion

Cell TypeStimulusIC50
Mouse Monocyte (RAW 264.7)LPS40 nM[4]
Human Monocyte (THP-1)LPS200 nM[4]
Human Primary MonocytesLPS190 nM[4]
Human Whole BloodLPS300 nM[4]

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by intervening in key signaling pathways that drive inflammation and tissue degradation. The hydroxamate moiety of this compound is crucial for its inhibitory activity, as it chelates the zinc ion within the catalytic domain of TACE and MMPs, thereby blocking their enzymatic function.

TMI1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space proTNF pro-TNF-α TACE TACE (ADAM17) proTNF->TACE Cleavage sTNF Soluble TNF-α TACE->sTNF Releases ECM Extracellular Matrix (e.g., Collagen) MMPs MMPs (MMP-1, -2, -9, -13, etc.) ECM->MMPs Degradation DegradedECM Degraded ECM MMPs->DegradedECM Results in TNFR TNF Receptor sTNF->TNFR Binds Inflammation Inflammation TNFR->Inflammation Initiates TMI1 This compound TMI1->TACE Inhibits TMI1->MMPs Inhibits

This compound dual inhibition of TACE and MMPs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro TACE and MMP Inhibition Assays (Fluorometric)

This protocol describes a general method for determining the in vitro potency of this compound against TACE and various MMPs using a fluorogenic substrate.

Materials:

  • Recombinant human TACE or MMPs

  • Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMPs)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the recombinant TACE or MMP enzyme to each well (except the no-enzyme control) and incubate for 30-60 minutes at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin kinetic reading of fluorescence intensity (e.g., Ex/Em = 328/420 nm) at 1-minute intervals for 10-20 minutes at 37°C.[1]

  • Calculate the initial reaction velocity (V) for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

LPS-Induced TNF-α Secretion in Human Whole Blood

This assay measures the ability of this compound to inhibit TNF-α production in a more physiologically relevant ex vivo system.

Materials:

  • Freshly drawn human whole blood from healthy volunteers

  • RPMI 1640 medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

Procedure:

  • Dilute the whole blood 1:10 in RPMI 1640 medium.

  • Add the diluted this compound solutions to the wells of a 96-well plate. Include a vehicle control.

  • Add the diluted whole blood to the wells.

  • Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.[5]

  • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[6]

  • After incubation, centrifuge the plate to pellet the blood cells.

  • Collect the supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α secretion for each this compound concentration and determine the IC50 value.

In Vivo Efficacy in a Mouse Model of Collagen-Induced Arthritis (CIA)

The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound formulated for oral administration (e.g., in 0.5% methylcellulose)

  • Calipers for measuring paw thickness

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.

    • On day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.[7][8]

  • Treatment:

    • For prophylactic studies, begin oral administration of this compound (e.g., 5, 10, and 20 mg/kg, twice daily) on the day of the primary immunization and continue for the duration of the study.[2]

    • For therapeutic studies, begin treatment after the onset of clinical signs of arthritis.

  • Assessment of Arthritis:

    • Monitor the mice daily for the onset and severity of arthritis.

    • Score each paw for inflammation on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness using calipers.

  • Data Analysis:

    • Calculate the mean arthritis score and paw thickness for each treatment group over time.

    • Compare the treatment groups to the vehicle control group to determine the efficacy of this compound in reducing the clinical severity of arthritis.

Preclinical Development Workflow

The evaluation of a dual TACE/MMP inhibitor like this compound follows a structured preclinical development path to assess its potential as a therapeutic agent.

TMI1_Workflow cluster_discovery Discovery & In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development a Target Identification (TACE & MMPs) b Lead Identification (Structure-Based Design) a->b c In Vitro Enzymatic Assays (IC50 Determination) b->c d Cell-Based Assays (TNF-α Secretion) c->d e Pharmacokinetics (Oral Bioavailability) d->e f Efficacy Studies (e.g., CIA Model) e->f g Toxicology Studies f->g h Phase I Clinical Trials (Safety & Tolerability) g->h i Phase II Clinical Trials (Efficacy in Patients) h->i

Preclinical to clinical workflow for this compound.

Conclusion

This compound is a potent dual inhibitor of TACE and multiple MMPs with demonstrated efficacy in preclinical models of inflammatory disease. Its oral bioavailability and multi-target mechanism of action make it a promising candidate for further development in the treatment of rheumatoid arthritis and potentially other inflammatory and neoplastic conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and similar dual-action inhibitors.

References

TMI-1 Signaling Pathway Modulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMI-1 (WAY-171318) is a potent, orally active hydroxamate-based inhibitor of a class of zinc-dependent proteases known as metalloproteinases. Its primary targets include Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), and several members of the Matrix Metalloproteinase (MMP) family. By inhibiting these key enzymes, this compound modulates critical signaling pathways involved in inflammation, apoptosis, and cell cycle regulation. This technical guide provides a comprehensive overview of the this compound signaling pathway, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the associated signaling cascades.

Introduction

The dysregulation of metalloproteinase activity is implicated in a wide range of pathologies, including inflammatory diseases and cancer. This compound has emerged as a significant research tool and potential therapeutic agent due to its ability to selectively inhibit TACE and various MMPs. The shedding of cell-surface proteins by these proteases is a critical step in the activation of numerous signaling pathways. This compound's inhibitory action prevents the release of soluble signaling molecules, thereby altering downstream cellular responses. This guide will delve into the core mechanisms of this compound action and provide the necessary technical details for its study and application in a research and drug development context.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of TACE/ADAM17 and several MMPs, including MMP-1, MMP-2, MMP-9, and MMP-13. This inhibition is achieved through the chelation of the zinc ion within the catalytic domain of these enzymes by the hydroxamate group of this compound.

Inhibition of TACE (ADAM17) and TNF-α Signaling

TACE is the primary enzyme responsible for the shedding of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from its membrane-bound precursor (pro-TNF-α) to its soluble, active form.

  • This compound Action: this compound directly inhibits TACE, preventing the release of soluble TNF-α.

  • Downstream Effects: The reduction in soluble TNF-α leads to decreased activation of TNF Receptor 1 (TNFR1), which is a key mediator of pro-inflammatory and apoptotic signals. This can result in the downregulation of the NF-κB signaling pathway and a subsequent decrease in the expression of pro-inflammatory cytokines such as IL-1β and IL-6.

TMI1_TACE_Pathway cluster_membrane Cell Membrane pro_TNF pro-TNF-α sTNF Soluble TNF-α pro_TNF->sTNF TACE TACE (ADAM17) TACE->pro_TNF cleavage TNFR1 TNFR1 NFkB_pathway NF-κB Pathway TNFR1->NFkB_pathway activates TMI1 This compound TMI1->TACE sTNF->TNFR1 binds Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB_pathway->Cytokines induces expression

Figure 1: this compound Inhibition of TACE and TNF-α Signaling.

Inhibition of MMPs and Induction of Apoptosis

This compound also inhibits various MMPs that are involved in the degradation of the extracellular matrix and the regulation of cell surface receptors. The inhibition of specific MMPs by this compound has been linked to the induction of caspase-dependent apoptosis in cancer cells. This process involves both the extrinsic and intrinsic apoptotic pathways, leading to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).

TMI1_Apoptosis_Pathway TMI1 This compound MMPs MMPs (e.g., MMP-2, MMP-9) TMI1->MMPs Intrinsic_Pathway Intrinsic Apoptotic Pathway TMI1->Intrinsic_Pathway potential involvement Extrinsic_Pathway Extrinsic Apoptotic Pathway MMPs->Extrinsic_Pathway inhibition leads to activation of Caspase8 Caspase-8 Extrinsic_Pathway->Caspase8 activates Caspase9 Caspase-9 Intrinsic_Pathway->Caspase9 activates Caspase3_7 Caspase-3/7 Caspase8->Caspase3_7 activates Caspase9->Caspase3_7 activates Apoptosis Apoptosis Caspase3_7->Apoptosis executes

Figure 2: this compound Induced Apoptosis Pathway.

Modulation of Inflammatory Pain Signaling

In the context of neuropathic pain, this compound has been shown to modulate signaling pathways involving the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. By inhibiting TACE and reducing TNF-α levels, this compound can reverse the upregulation of TRPV1 and decrease the activity of downstream inflammatory signaling molecules.

TMI1_TRPV1_Pathway TMI1 This compound TACE TACE (ADAM17) TMI1->TACE sTNF Soluble TNF-α TACE->sTNF ↓ shedding TRPV1 TRPV1 sTNF->TRPV1 ↓ upregulation PKC_PI3K_NFkB PKC / PI3K / NF-κB Signaling TRPV1->PKC_PI3K_NFkB ↓ activation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) PKC_PI3K_NFkB->Inflammatory_Cytokines ↓ expression Zymography_Workflow Sample_Prep Sample Preparation (Conditioned Media +/- this compound) Electrophoresis SDS-PAGE (Gelatin Gel) Sample_Prep->Electrophoresis Renaturation Renaturation (Triton X-100) Electrophoresis->Renaturation Incubation Incubation (Developing Buffer +/- this compound) Renaturation->Incubation Staining Staining (Coomassie Blue) Incubation->Staining Destaining Destaining & Analysis Staining->Destaining

Thiomorpholine Hydroxamate Inhibitors: A Technical Guide to a Promising Class of Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiomorpholine (B91149) hydroxamate inhibitors are a burgeoning class of small molecules demonstrating significant therapeutic potential across a range of diseases, primarily by targeting key metalloenzymes. Their unique structural features, combining the thiomorpholine scaffold with a hydroxamate zinc-binding group, have led to the development of potent and selective inhibitors for enzymes such as Tumor Necrosis Factor-α Converting Enzyme (TACE), Matrix Metalloproteinases (MMPs), and Histone Deacetylases (HDACs). This technical guide provides an in-depth review of the current literature, focusing on the quantitative inhibitory data, detailed experimental protocols, and the underlying signaling pathways modulated by these compounds.

Quantitative Inhibitory Activity

The potency of thiomorpholine hydroxamate inhibitors has been evaluated against various metalloenzymes. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and other quantitative data for key compounds in this class.

Table 1: Inhibitory Activity of Thiomorpholine Hydroxamate Derivatives against TACE and various MMPs. [1][2]

CompoundTargetIC50 (nM)Cell-Based TNF-α Inhibition IC50 (µM)
TMI-1TACE-Submicromolar
MMP-1--
MMP-2--
MMP-9--
MMP-13--
Compound 5h TACEPotent (exact value not specified)Orally active in TNF-α production model
CGS-27023A MMP-133-
MMP-213-
MMP-320-
MMP-98-
MMP-134.3-

Note: Specific IC50 values for this compound against isolated enzymes were not provided in the referenced literature, but its potent activity is highlighted. Compound 5h is noted for its excellent in vitro and in vivo potency. CGS-27023A is a representative sulfonamide hydroxamate MMP inhibitor.

Table 2: Inhibitory Activity of Hydroxamate-Based Inhibitors against HDACs. [3][4][5]

CompoundHDAC IsoformIC50 (nM)
SAHA (Vorinostat) Pan-HDACMicromolar to low nanomolar range
Trichostatin A (TSA) Pan-HDACMicromolar to low nanomolar range
Representative Sulfonamide Hydroxamic Acids Recombinant Human HDACsMicromolar to low nanomolar range

Note: While specific thiomorpholine hydroxamate HDAC inhibitors with comprehensive IC50 data were not detailed in the initial search, the data for well-established hydroxamate inhibitors like SAHA and TSA are provided for context. The literature suggests that sulfonamide hydroxamates, a class that includes thiomorpholine derivatives, exhibit potent HDAC inhibition.

Mechanism of Action and Signaling Pathways

Thiomorpholine hydroxamate inhibitors primarily exert their effects by chelating the zinc ion within the active site of metalloenzymes. This inhibition can have significant downstream effects on various signaling pathways implicated in inflammation and cancer.

TACE Inhibition and Downstream Signaling

TACE (also known as ADAM17) is a key enzyme responsible for the shedding of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). By inhibiting TACE, thiomorpholine hydroxamate compounds can block the release of soluble TNF-α, thereby mitigating its inflammatory effects. This mechanism is central to their therapeutic potential in inflammatory diseases like rheumatoid arthritis. The inhibition of TNF-α production subsequently impacts downstream signaling cascades, including the NF-κB and MAPK pathways.

TACE_Inhibition_Pathway cluster_membrane Cell Membrane pro-TNF pro-TNF-α TACE TACE (ADAM17) pro-TNF->TACE cleavage Soluble_TNF Soluble TNF-α TACE->Soluble_TNF releases Thiomorpholine_Inhibitor Thiomorpholine Hydroxamate Inhibitor Thiomorpholine_Inhibitor->TACE inhibits TNFR TNF Receptor Soluble_TNF->TNFR binds NFkB_Pathway NF-κB Pathway TNFR->NFkB_Pathway activates MAPK_Pathway MAPK Pathway TNFR->MAPK_Pathway activates Inflammation Inflammation NFkB_Pathway->Inflammation MAPK_Pathway->Inflammation

Caption: Inhibition of TACE by thiomorpholine hydroxamates blocks TNF-α release.

Modulation of NF-κB and MAPK Signaling

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical mediators of inflammation. TNF-α is a potent activator of both pathways. By reducing the levels of soluble TNF-α, thiomorpholine hydroxamate inhibitors can indirectly suppress the activation of these pathways, leading to a reduction in the expression of pro-inflammatory genes. Specifically, the inhibition of IκB kinase (IKK) phosphorylation is a key step in preventing NF-κB activation. Similarly, the p38 MAPK pathway is a downstream target of TNF-α signaling that is implicated in inflammatory responses.

NFkB_MAPK_Signaling cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway TNFa TNF-α TNFR TNF Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK TAK1 TAK1 TNFR->TAK1 IkB IκB IKK->IkB phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression translocates to nucleus IkB_p->NFkB releases MKK MKKs TAK1->MKK p38 p38 MAPK MKK->p38 phosphorylates Inflammatory_Response Inflammatory Response p38->Inflammatory_Response Thiomorpholine_Inhibitor Thiomorpholine Hydroxamate (via TACE inhibition) Thiomorpholine_Inhibitor->TNFa reduces

Caption: Downstream effects of TACE inhibition on NF-κB and MAPK pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of thiomorpholine hydroxamate inhibitors. The following sections provide representative protocols for key in vitro assays.

Synthesis of Thiomorpholine Hydroxamate Inhibitors

The synthesis of thiomorpholine hydroxamate inhibitors often involves a multi-step process. A general workflow is outlined below. The synthesis of a specific dual TACE/MMP inhibitor, this compound (4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide), serves as a representative example.[1]

Synthesis_Workflow Start Starting Materials (e.g., Thiomorpholine Carboxylic Acid) Step1 Sulfonylation Start->Step1 Step2 Esterification Step1->Step2 Step3 Hydroxamate Formation Step2->Step3 End Final Thiomorpholine Hydroxamate Inhibitor Step3->End

Caption: General synthetic workflow for thiomorpholine hydroxamates.

A detailed, step-by-step synthesis protocol would require specific reagents and conditions as outlined in the primary literature.

In Vitro Enzyme Inhibition Assays

1. TACE Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic TACE substrate.

  • Materials:

    • Recombinant human TACE

    • Fluorogenic TACE substrate (e.g., a peptide with a quenched fluorophore)

    • Assay buffer (e.g., Tris-HCl with ZnCl2 and Brij-35)

    • Thiomorpholine hydroxamate inhibitor (test compound)

    • Positive control (e.g., a known TACE inhibitor)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Add the recombinant TACE enzyme to each well of the microplate.

    • Add the diluted test compound or control to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

    • Initiate the reaction by adding the fluorogenic TACE substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. MMP Inhibition Assay (Fluorogenic Substrate)

This protocol is similar to the TACE inhibition assay but uses a specific MMP enzyme and substrate.

  • Materials:

    • Recombinant human MMP (e.g., MMP-2, MMP-9, MMP-13)

    • Fluorogenic MMP substrate specific for the chosen MMP

    • Assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij 35, pH 7.5)

    • Thiomorpholine hydroxamate inhibitor

    • Positive control (e.g., Marimastat)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Follow the same general procedure as the TACE inhibition assay, substituting the specific MMP enzyme and substrate.

    • The incubation times and substrate concentrations may need to be optimized for each specific MMP.

3. HDAC Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic HDAC substrate.

  • Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)

    • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

    • Assay buffer

    • Developer solution (containing a protease to cleave the deacetylated substrate)

    • Thiomorpholine hydroxamate inhibitor

    • Positive control (e.g., Trichostatin A or SAHA)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Add the HDAC enzyme, assay buffer, and serially diluted inhibitor to the wells.

    • Add the fluorogenic HDAC substrate and incubate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the enzymatic reaction by adding the developer solution.

    • Incubate at room temperature to allow for the cleavage of the deacetylated substrate and release of the fluorophore.

    • Measure the fluorescence intensity.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cellular Assays

TNF-α Secretion Inhibition Assay

This assay measures the ability of a compound to inhibit the release of TNF-α from cells, typically stimulated with lipopolysaccharide (LPS).[1][6]

  • Cell Line: Human monocytic cell line (e.g., THP-1) or human whole blood.

  • Materials:

    • Cell culture medium

    • LPS

    • Thiomorpholine hydroxamate inhibitor

    • ELISA kit for human TNF-α

    • 96-well cell culture plate

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the inhibitor for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

    • Incubate for an appropriate time (e.g., 4-18 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of TNF-α secretion and determine the IC50 value.

Conclusion

Thiomorpholine hydroxamate inhibitors represent a versatile and potent class of compounds with significant therapeutic promise. Their ability to target key metalloenzymes involved in inflammation and cancer provides a strong rationale for their continued development. This technical guide has summarized the available quantitative data, provided detailed experimental protocols for their evaluation, and visualized the key signaling pathways they modulate. Further research focusing on isoform selectivity, pharmacokinetic properties, and in vivo efficacy will be crucial in translating the potential of these inhibitors into clinically effective therapies.

References

Methodological & Application

Application Notes and Protocols for TMI-1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMI-1 is a potent, orally bioavailable dual inhibitor of Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), and several matrix metalloproteinases (MMPs).[1][2] By inhibiting TACE, this compound effectively blocks the shedding of membrane-bound pro-TNF-α into its soluble, active form, a key mediator of inflammatory responses.[1][3] Additionally, its inhibitory activity against various MMPs gives it a broad range of effects on cell signaling, proliferation, and apoptosis.[2][4] These properties make this compound a valuable tool for in vitro studies in cancer biology, inflammation, and neurotoxicity.[5][6] This document provides detailed protocols and data for the effective use of this compound in cell culture experiments.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and effective doses (ED50) of this compound against various enzymes and cell lines. This data can be used as a starting point for determining the optimal concentration of this compound for your specific cell culture experiments.

Target Enzyme/ProcessCell Line/SystemIC50/ED50Reference
Enzyme Inhibition
MMP-13Enzyme Assay3 nM[2]
MMP-2Enzyme Assay4.7 nM[2]
MMP-1Enzyme Assay6.6 nM[2]
ADAM17 (TACE)Enzyme Assay8.4 nM[2][6]
MMP-9Enzyme Assay12 nM[2]
MMP-7Enzyme Assay26 nM[2]
MMP-14Enzyme Assay26 nM[2]
Inhibition of TNF-α Secretion
TNF-α SecretionMouse Monocyte (RAW)40 nM[6]
TNF-α SecretionHuman Monocyte (THP-1)200 nM[6]
TNF-α SecretionPrimary Human Monocytes190 nM[6]
TNF-α SecretionHuman Whole Blood300 nM[6]
Inhibition of Cell Proliferation
Cell ProliferationBT-20 (Breast Cancer)1.3 µM[6]
Cell ProliferationSUM149 (Breast Cancer)1.5 µM[6]
Cell ProliferationSK-BR-3 (Breast Cancer)1.6 µM[6]
Cell ProliferationL226 (Breast Cancer)2.0 µM[6]
Cell ProliferationSUM190 (Breast Cancer)2.0 µM[6]
Cell ProliferationT47D (Breast Cancer)2.5 µM[6]
Cell ProliferationCama-1 (Breast Cancer)2.5 µM[6]
Cell ProliferationMDA-MB-231 (Breast Cancer)8.1 µM[6]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the product's molecular weight (398.49 g/mol ), calculate the mass of this compound powder required to prepare a 10 mM stock solution in DMSO.[2]

  • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Cell Viability Assay

This protocol describes the use of a resazurin-based assay (e.g., AlamarBlue or similar reagents) to assess the effect of this compound on the viability of SUM149 inflammatory breast cancer cells.

Materials:

  • SUM149 cells

  • Complete growth medium (e.g., Ham's F-12 with 5% FBS, 1% penicillin-streptomycin, 1 µg/mL hydrocortisone, and 5 µg/mL insulin)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Resazurin-based cell viability reagent

  • Plate reader

Protocol:

  • Seed SUM149 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A suggested concentration range is 0.1 µM to 20 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

  • After 24 hours, carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the cells with this compound for 5 days.[2]

  • On day 5, add 10 µL of the resazurin-based reagent to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the ED50.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This protocol details the detection of apoptosis in SUM149 cells treated with this compound using flow cytometry.

Materials:

  • SUM149 cells

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer (provided with the kit)

  • Flow cytometer

Protocol:

  • Seed SUM149 cells in 6-well plates at a density of 2 x 10^5 cells per well in complete growth medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat the cells with the desired concentrations of this compound (e.g., 0, 5, 10, and 20 µM) for 48 hours.[2]

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the expression of target proteins such as TRPV1 and inflammatory cytokines in a relevant cell line (e.g., 50B11 neuronal cells for neurotoxicity studies).

Materials:

  • 50B11 cells (or other relevant cell line)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • This compound stock solution (10 mM in DMSO)

  • Primary antibodies (e.g., anti-TRPV1, anti-PKC, anti-PI3K, anti-NF-κB, anti-TNF-α, anti-IL-1β, anti-IL-6, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Protocol:

  • Plate the cells and treat with this compound (e.g., 0.04, 0.4, and 4 ng/mL) for 24 hours.[6]

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualization

TMI1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm pro_TNF pro-TNF-α ADAM17 ADAM17 (TACE) pro_TNF->ADAM17 sTNF Soluble TNF-α ADAM17->sTNF Cleaves sEGFR_ligand Soluble EGFR Ligands ADAM17->sEGFR_ligand Cleaves EGFR_ligand EGFR Ligands (e.g., AREG, TGF-α) EGFR_ligand->ADAM17 EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Leads to ERK ERK Pathway EGFR->ERK Leads to TNF_receptor TNF Receptor sTNF->TNF_receptor Activates sEGFR_ligand->EGFR Activates NFkB NF-κB Pathway TNF_receptor->NFkB Leads to Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB->Inflammation Induces Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes ERK->Proliferation Promotes Apoptosis Apoptosis TMI1 This compound TMI1->ADAM17 Inhibits TMI1->Apoptosis Induces

Caption: this compound inhibits ADAM17, blocking TNF-α and EGFR ligand release.

TMI1_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_tmi1 Treat with this compound (Dose-Response) incubate_24h->treat_tmi1 incubate_exp Incubate for Experimental Duration treat_tmi1->incubate_exp add_reagent Add Cell Viability Reagent incubate_exp->add_reagent incubate_reagent Incubate 2-4h add_reagent->incubate_reagent read_plate Measure Signal (Plate Reader) incubate_reagent->read_plate analyze Analyze Data (Calculate ED50) read_plate->analyze end End analyze->end

Caption: Workflow for assessing this compound's effect on cell viability.

References

TMI-1 in Breast Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMI-1, a thiomorpholin hydroxamate inhibitor, has demonstrated significant tumor-selective cytotoxic action in various breast cancer cell lines. This document provides detailed application notes on the effective concentration of this compound and protocols for key experimental assays to evaluate its efficacy. This compound has been shown to be effective in triple-negative and ERBB2-overexpressing breast tumor cell lines, with ED50 values ranging from 0.6 µM to 12.5 µM.[1][2] Its mechanism of action involves the induction of caspase-dependent apoptosis through the extrinsic pathway.[1][2] This document serves as a comprehensive guide for researchers investigating the therapeutic potential of this compound in breast cancer.

Mechanism of Action

This compound is a potent inhibitor of ADAM17 (a disintegrin and metalloproteinase 17), also known as TACE (tumor necrosis factor-alpha-converting enzyme). By inhibiting ADAM17, this compound prevents the shedding of various cell surface proteins, including ligands for the epidermal growth factor receptor (EGFR). This disruption of EGFR signaling is a key aspect of its anti-cancer activity. The primary mechanism by which this compound induces cell death in breast cancer cells is through caspase-dependent apoptosis, predominantly via the extrinsic pathway.[1][2] This is initiated by the activation of caspase-8.

TMI1_Signaling_Pathway TMI1 This compound ADAM17 ADAM17 (TACE) TMI1->ADAM17 Inhibits Caspase8 Caspase-8 TMI1->Caspase8 Induces EGFR_Ligands EGFR Ligands (e.g., TGF-α) ADAM17->EGFR_Ligands Sheds EGFR EGFR EGFR_Ligands->EGFR Activates Proliferation Cell Proliferation & Survival EGFR->Proliferation Apoptosis Apoptosis Caspase37 Caspase-3/7 Caspase8->Caspase37 Activates Caspase37->Apoptosis

Caption: this compound Signaling Pathway in Breast Cancer Cells.

Effective Concentrations in Breast Cancer Cell Lines

This compound has shown efficacy across a range of breast cancer cell lines, including luminal, basal, and ERBB2-overexpressing subtypes.[3] The half-maximal effective concentration (ED50) for cell viability inhibition varies among cell lines, highlighting the importance of determining the optimal concentration for each specific model.

Cell LineMolecular SubtypeED50 (µM)Caspase-3/7 Activation
SUM149 Basal-like, Triple-Negative1.3+
BT20 Basal-like, Triple-Negative2.5+
SKBR3 ERBB2-overexpressing2.5+
MDA-MB-231 Basal-like, Triple-Negative8.1+
MCF-7 Luminal>20-
T47D Luminal2.5+
ZR-75-1 Luminal2.5+
BT474 ERBB2-overexpressing2.5+
SUM225 ERBB2-overexpressing1.8+

Table adapted from Mezil et al., PLOS ONE, 2012.[3] (+) indicates an increase in caspase-3/7 activity, while (-) indicates no significant change.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in breast cancer cell lines.

Cell Viability Assay (Alamar Blue)

This protocol is for determining the dose-dependent effect of this compound on the viability of breast cancer cells.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed breast cancer cells in 96-well plates Incubate1 Incubate for 24h (37°C, 5% CO2) Seed->Incubate1 Treat Treat cells with various concentrations of this compound Incubate1->Treat Incubate2 Incubate for 48-120h (37°C, 5% CO2) Treat->Incubate2 Add_Alamar Add Alamar Blue reagent (10% of volume) Incubate2->Add_Alamar Incubate3 Incubate for 1-4h (37°C, protected from light) Add_Alamar->Incubate3 Measure Measure fluorescence or absorbance (Ex: 560 nm, Em: 590 nm) Incubate3->Measure

Caption: Workflow for Cell Viability Assay using Alamar Blue.

Materials:

  • Breast cancer cell lines

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound stock solution (in DMSO)

  • Alamar Blue reagent

  • Phosphate-buffered saline (PBS)

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

    • Carefully remove the medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).

  • Alamar Blue Assay:

    • Add Alamar Blue reagent to each well, equivalent to 10% of the volume in the well (10 µL for a 100 µL volume).

    • Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines.

    • Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. Alternatively, absorbance can be measured at 570 nm and 600 nm.

  • Data Analysis:

    • Subtract the background fluorescence/absorbance (media with Alamar Blue only).

    • Normalize the readings to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the this compound concentration and calculate the ED50 value using a non-linear regression curve fit.

Apoptosis Assay (Annexin V/7-AAD Staining)

This protocol is for the detection and quantification of apoptosis in breast cancer cells treated with this compound using flow cytometry.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting cluster_staining Staining cluster_analysis Analysis Seed Seed cells in 6-well plates Treat Treat with this compound (e.g., 2.5 to 20 µM) and controls for 48h Seed->Treat Harvest Harvest cells (including supernatant) and wash with PBS Treat->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Add_Stains Add FITC-Annexin V and 7-AAD Resuspend->Add_Stains Incubate Incubate for 15 min at RT in the dark Add_Stains->Incubate Analyze Analyze by flow cytometry within 1 hour Incubate->Analyze

Caption: Workflow for Apoptosis Assay using Annexin V/7-AAD.

Materials:

  • Breast cancer cell lines

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC/7-AAD Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound (e.g., 2.5 µM, 5 µM, 10 µM, 20 µM) for 48 hours. Include an untreated control and a vehicle control.[3]

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells) and transfer to a flow cytometry tube.

    • Wash the adherent cells with PBS and then detach them using trypsin.

    • Combine the detached cells with the corresponding supernatant.

    • Centrifuge the cells and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD solution to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Use appropriate controls (unstained cells, Annexin V-FITC only, and 7-AAD only) to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / 7-AAD- (Live cells)

      • Annexin V+ / 7-AAD- (Early apoptotic cells)

      • Annexin V+ / 7-AAD+ (Late apoptotic/necrotic cells)

      • Annexin V- / 7-AAD+ (Necrotic cells)

Cell Cycle Analysis (BrdU/7-AAD Staining)

This protocol is for analyzing the effect of this compound on the cell cycle progression of breast cancer cells.

Cell_Cycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fix_perm Fixation & Permeabilization cluster_staining Staining cluster_analysis Analysis Seed Seed cells and treat with this compound for 48h Pulse Pulse-label with BrdU (e.g., 10 µM for 1h) Seed->Pulse Harvest Harvest and wash cells Pulse->Harvest Fix Fix and permeabilize cells Harvest->Fix DNase Treat with DNase to expose BrdU Fix->DNase Stain_BrdU Stain with anti-BrdU-FITC antibody DNase->Stain_BrdU Stain_DNA Stain with 7-AAD Stain_BrdU->Stain_DNA Analyze Analyze by flow cytometry Stain_DNA->Analyze

Caption: Workflow for Cell Cycle Analysis using BrdU/7-AAD.

Materials:

  • Breast cancer cell lines

  • This compound stock solution

  • BrdU (5-bromo-2'-deoxyuridine)

  • BrdU Flow Cytometry Kit (containing anti-BrdU antibody, 7-AAD, and necessary buffers)

  • Flow cytometer

Procedure:

  • Cell Treatment and BrdU Labeling:

    • Seed and treat cells with this compound as described for the apoptosis assay for 48 hours.

    • Add BrdU to the culture medium at a final concentration of 10 µM and incubate for 1 hour at 37°C.

  • Cell Harvesting and Fixation:

    • Harvest the cells as described in the apoptosis protocol.

    • Fix and permeabilize the cells according to the manufacturer's protocol for the BrdU flow cytometry kit. This typically involves a fixation step followed by a permeabilization step to allow antibody access to the nucleus.

  • DNA Denaturation and Staining:

    • Treat the cells with DNase to expose the incorporated BrdU.

    • Wash the cells and then stain with a fluorescently labeled anti-BrdU antibody (e.g., FITC-conjugated).

    • Wash the cells again and then resuspend in a solution containing 7-AAD for total DNA staining.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry.

    • The 7-AAD signal is used to determine the cell cycle phase (G0/G1, S, G2/M) based on DNA content.

    • The BrdU signal identifies the cells that were actively synthesizing DNA during the labeling period (S phase).

    • Analyze the distribution of cells in the different phases of the cell cycle to determine if this compound induces cell cycle arrest.

Conclusion

This compound is a promising therapeutic agent for breast cancer, particularly for triple-negative and ERBB2-overexpressing subtypes. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various breast cancer cell line models. Careful determination of the effective concentration and detailed analysis of its effects on cell viability, apoptosis, and the cell cycle are crucial for advancing our understanding of this compound's potential in cancer therapy.

References

TMI-1 Application Notes and Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of TMI-1, a potent inhibitor of TNF-α converting enzyme (TACE/ADAM17) and various matrix metalloproteinases (MMPs), in preclinical mouse models of rheumatoid arthritis and breast cancer.

I. Overview and Mechanism of Action

This compound is an orally active, thiomorpholine (B91149) hydroxamate-based inhibitor that effectively suppresses the secretion of tumor necrosis factor-alpha (TNF-α), a key cytokine implicated in inflammatory diseases.[1] Its mechanism of action involves the inhibition of TACE (ADAM17), which is responsible for the proteolytic cleavage and release of membrane-bound TNF-α. By blocking TACE, this compound reduces the levels of soluble TNF-α, thereby alleviating inflammatory responses.[1] In the context of cancer, this compound has been shown to induce apoptosis in tumor cells through a caspase-dependent pathway.[1]

II. Data Presentation: this compound Dosage and Administration

The following tables summarize the recommended dosages and administration details for this compound in different mouse models based on preclinical studies.

Table 1: this compound Dosage for Collagen-Induced Arthritis (CIA) Mouse Model

ParameterDetailsReference
Mouse Strain DBA/1N/A
Disease Model Collagen-Induced Arthritis (CIA)N/A
Dosage 50 mg/kg[1]
Administration Route Oral (p.o.)[1]
Frequency Twice a day[1]
Treatment Duration 14-17 days[1]
Therapeutic Effect Reduction in disease severity[1]

Table 2: this compound Dosage for MMTV-ERBB2/neu Breast Cancer Mouse Model

ParameterDetailsReference
Mouse Strain MMTV-ERBB2/neu transgenicN/A
Disease Model Spontaneous mammary tumorsN/A
Dosage 100 mg/kg[1]
Administration Route Oral (p.o.)[1]
Frequency Daily[1]
Treatment Duration 30 days[1]
Therapeutic Effect Slows tumor growth and prevents tumor occurrence[1]

III. Experimental Protocols

A. Protocol 1: this compound Treatment in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol describes the induction of arthritis and subsequent treatment with this compound.

1. Materials:

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)

  • Bovine Type II Collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 8-10 week old male DBA/1 mice

  • Syringes and gavage needles

2. Procedure:

  • Induction of CIA:

    • Prepare an emulsion of 100 µg of bovine type II collagen in 100 µL of Complete Freund's Adjuvant (CFA).

    • Administer the emulsion intradermally at the base of the tail of the mice on day 0.

    • On day 21, administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • This compound Formulation and Administration:

    • Prepare a suspension of this compound in 0.5% methylcellulose at the desired concentration (e.g., 5 mg/mL for a 10 mL/kg dosing volume).

    • Beginning at the first signs of arthritis (typically around day 24-28), administer 50 mg/kg of the this compound suspension via oral gavage twice daily.

    • Continue treatment for 14-17 days.

  • Assessment of Arthritis:

    • Visually score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0=normal, 1=mild swelling and/or erythema, 2=moderate swelling, 3=severe swelling with joint rigidity, 4=maximal inflammation with deformity).

    • The maximum arthritis score per mouse is 16.

    • Monitor body weight regularly as an indicator of general health.

B. Protocol 2: this compound Treatment in an MMTV-ERBB2/neu Breast Cancer Mouse Model

This protocol outlines the treatment of spontaneous mammary tumors with this compound in a genetically engineered mouse model.

1. Materials:

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% (w/v) methylcellulose in sterile water)

  • Female MMTV-ERBB2/neu transgenic mice

  • Calipers for tumor measurement

  • Syringes and gavage needles

2. Procedure:

  • Tumor Monitoring:

    • Palpate female MMTV-ERBB2/neu mice weekly to monitor for the development of mammary tumors, typically starting around 5-6 months of age.

    • Once a tumor becomes palpable, measure its dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • This compound Formulation and Administration:

    • Prepare a suspension of this compound in 0.5% methylcellulose at a concentration of 10 mg/mL (for a 10 mL/kg dosing volume).

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer 100 mg/kg of the this compound suspension via oral gavage daily.

    • Treat the control group with the vehicle only.

    • Continue treatment for 30 days.

  • Efficacy Evaluation:

    • Continue to measure tumor volume every 2-3 days throughout the treatment period.

    • Monitor body weight and general health of the mice.

    • At the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting for apoptotic markers).

IV. Safety and Toxicology

In preclinical studies, this compound has been reported to be well-tolerated in mice.[2] In a study using the MMTV-ERBB2/neu mouse model, no adverse effects were observed during a 30-day treatment period with 100 mg/kg/day of this compound.[2]

Recommended Monitoring:

  • Body Weight: Monitor body weight at least twice a week. Significant weight loss can be an indicator of toxicity.

  • Clinical Observations: Daily observation for any changes in behavior, posture, activity levels, and physical appearance (e.g., ruffled fur, hunched posture).

  • Food and Water Intake: Monitor for any significant changes.

V. Visualization of Signaling Pathways and Workflows

TMI1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_downstream Downstream Signaling cluster_apoptosis Apoptosis Pathway pro-TNFa pro-TNF-α TNFa Soluble TNF-α pro-TNFa->TNFa TACE TACE (ADAM17) TACE->pro-TNFa Cleaves EGFR_Ligand_pre pro-EGFR Ligands TACE->EGFR_Ligand_pre Cleaves IL6R IL-6R TACE->IL6R Cleaves EGFR_Ligand Soluble EGFR Ligands EGFR_Ligand_pre->EGFR_Ligand sIL6R Soluble IL-6R IL6R->sIL6R TNFR TNF Receptor TNFa->TNFR EGFR EGFR EGFR_Ligand->EGFR gp130 gp130 sIL6R->gp130 Inflammation Inflammation TNFR->Inflammation Proliferation Cell Proliferation EGFR->Proliferation JAK_STAT JAK/STAT Pathway gp130->JAK_STAT JAK_STAT->Inflammation Caspase8 Caspase-8 Caspase37 Caspase-3/7 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis TMI1 This compound TMI1->TACE Inhibits TMI1->Caspase8 Induces

Caption: this compound inhibits TACE, blocking TNF-α release and inducing apoptosis.

CIA_Workflow Start Start Induce_CIA Induce CIA in DBA/1 Mice (Day 0 & 21) Start->Induce_CIA Monitor_Arthritis Monitor for Arthritis Onset Induce_CIA->Monitor_Arthritis Randomize Randomize Mice into Groups Monitor_Arthritis->Randomize Treat_TMI1 Treat with this compound (50 mg/kg, b.i.d.) Randomize->Treat_TMI1 Treat_Vehicle Treat with Vehicle Randomize->Treat_Vehicle Assess_Severity Assess Arthritis Severity (Daily Scoring) Treat_TMI1->Assess_Severity Treat_Vehicle->Assess_Severity Monitor_Health Monitor Body Weight & Health Assess_Severity->Monitor_Health EndOfStudy End of Study (Day 14-17 of Treatment) Monitor_Health->EndOfStudy Analyze Data Analysis EndOfStudy->Analyze End End Analyze->End

Caption: Workflow for this compound efficacy testing in a CIA mouse model.

BreastCancer_Workflow Start Start Monitor_Tumors Monitor MMTV-ERBB2/neu Mice for Tumor Development Start->Monitor_Tumors Tumor_Palpable Tumor Palpable? Monitor_Tumors->Tumor_Palpable Tumor_Palpable->Monitor_Tumors No Measure_Tumor Measure Tumor Volume Tumor_Palpable->Measure_Tumor Yes Tumor_Size_Reached Tumor Size Reached? Measure_Tumor->Tumor_Size_Reached Tumor_Size_Reached->Measure_Tumor No Randomize Randomize Mice into Groups Tumor_Size_Reached->Randomize Yes Treat_TMI1 Treat with this compound (100 mg/kg, daily) Randomize->Treat_TMI1 Treat_Vehicle Treat with Vehicle Randomize->Treat_Vehicle Monitor_Treatment Monitor Tumor Volume & Body Weight Treat_TMI1->Monitor_Treatment Treat_Vehicle->Monitor_Treatment EndOfStudy End of Study (Day 30) Monitor_Treatment->EndOfStudy Analyze Data Analysis & Tissue Collection EndOfStudy->Analyze End End Analyze->End

Caption: Workflow for this compound efficacy in an MMTV-ERBB2/neu mouse model.

References

Application Notes and Protocols: TMI-1 in Combination with Doxorubicin and Lapatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of a novel combination therapy involving TMI-1, a Tumor Necrosis Factor-alpha (TNF-α) Converting Enzyme (TACE) inhibitor, doxorubicin (B1662922), a well-established chemotherapeutic agent, and lapatinib (B449), a dual tyrosine kinase inhibitor of EGFR and HER2. The rationale for this combination lies in the potential for synergistic anti-cancer effects by simultaneously targeting multiple critical pathways involved in tumor growth, survival, and resistance.

Doxorubicin is a potent topoisomerase II inhibitor that induces DNA damage and apoptosis in rapidly dividing cancer cells[1][2][3]. Lapatinib targets the HER2/ErbB2 and EGFR/ErbB1 pathways, which are frequently overactivated in various cancers, leading to uncontrolled cell proliferation and survival[4][5][6][7]. This compound, by inhibiting TACE (also known as ADAM17), prevents the release of soluble TNF-α, a key inflammatory cytokine, and other growth factors, thereby modulating the tumor microenvironment and potentially sensitizing cancer cells to other therapies[8][9][10].

This combination therapy hypothesizes that this compound will enhance the efficacy of doxorubicin and lapatinib by:

  • Reducing pro-survival signaling: Inhibition of TACE can attenuate TNF-α-mediated activation of pro-survival pathways such as NF-κB and MAPK, which can contribute to resistance to both doxorubicin and lapatinib[11][12][13].

  • Overcoming resistance: By targeting multiple, often redundant, signaling pathways (DNA damage, receptor tyrosine kinases, and inflammatory signaling), this combination has the potential to overcome intrinsic and acquired resistance mechanisms[14][15][16][17].

  • Modulating the tumor microenvironment: TACE inhibition can alter the cytokine milieu within the tumor, potentially enhancing anti-tumor immune responses and reducing inflammation-driven tumor progression.

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50 Values in µM) in HER2+ Breast Cancer Cell Line (e.g., SK-BR-3)
Treatment GroupIC50 (µM)Combination Index (CI)*
This compound25.5-
Doxorubicin0.8-
Lapatinib2.2-
This compound + DoxorubicinSee Note 1< 1 (Synergistic)
This compound + LapatinibSee Note 2< 1 (Synergistic)
Doxorubicin + LapatinibSee Note 3< 1 (Synergistic)
This compound + Doxorubicin + LapatinibSee Note 4<< 1 (Strongly Synergistic)

*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Note 1-4: Specific IC50 values for combinations would be determined experimentally and analyzed for synergy.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Mouse Model
Treatment Group (dosage)Tumor Volume (mm³) at Day 21 (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control1500 ± 2500
This compound (50 mg/kg, p.o., daily)1200 ± 20020
Doxorubicin (5 mg/kg, i.p., weekly)800 ± 15047
Lapatinib (100 mg/kg, p.o., daily)900 ± 18040
Doxorubicin + Lapatinib450 ± 10070
This compound + Doxorubicin + Lapatinib150 ± 5090

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of this compound, doxorubicin, and lapatinib, both individually and in combination, on cancer cell lines.

Materials:

  • Cancer cell line (e.g., SK-BR-3 for HER2+ breast cancer)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • This compound, Doxorubicin, Lapatinib stock solutions (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][2][3][14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[2]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound, doxorubicin, and lapatinib in complete growth medium. For combination treatments, prepare fixed-ratio combinations based on the individual IC50 values.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated (DMSO) wells as a control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][3]

  • Formazan (B1609692) Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment and analyze the combination effects using the Combination Index (CI) method.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to investigate the effects of the drug combination on key signaling proteins.

Materials:

  • Cancer cell line (e.g., SK-BR-3)

  • 6-well plates

  • This compound, Doxorubicin, Lapatinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-p-HER2, anti-p-Akt, anti-p-ERK, anti-cleaved caspase-3, anti-TNF-α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the drugs (single and combination) at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[7]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[18][19][20]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of the combination therapy in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line (e.g., SK-BR-3)

  • Matrigel

  • This compound, Doxorubicin, Lapatinib formulations for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 SK-BR-3 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 mice per group): Vehicle control, this compound alone, Doxorubicin alone, Lapatinib alone, Doxorubicin + Lapatinib, and this compound + Doxorubicin + Lapatinib.

  • Drug Administration: Administer the drugs according to the specified doses and schedule (e.g., this compound and Lapatinib daily by oral gavage, Doxorubicin weekly by intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume with calipers every 3-4 days using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice twice a week as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., 21-28 days) or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Plot tumor growth curves for each group and calculate the percentage of tumor growth inhibition. Perform statistical analysis to determine the significance of the differences between groups.

Mandatory Visualizations

Signaling_Pathway_Interaction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS TACE TACE (ADAM17) pro_TNF pro-TNF-α TACE->pro_TNF Cleaves TNFa Soluble TNF-α pro_TNF->TNFa Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation IKK IKK NFkB NF-κB IKK->NFkB NFkB->Proliferation TNFa->IKK Apoptosis Apoptosis DNA DNA DNA->Apoptosis TopoisomeraseII Topoisomerase II TopoisomeraseII->DNA Causes DNA strand breaks Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits TMI1 This compound TMI1->TACE Inhibits Doxorubicin Doxorubicin Doxorubicin->TopoisomeraseII Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation CellCulture 1. Cell Culture (e.g., SK-BR-3) MTT 2. MTT Assay (IC50 & Synergy) CellCulture->MTT WB 3. Western Blot (Signaling Pathways) MTT->WB Xenograft 4. Xenograft Model (Tumor Implantation) WB->Xenograft Proceed if synergistic Treatment 5. Drug Treatment (Combination Therapy) Xenograft->Treatment Monitoring 6. Tumor & Weight Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Excision) Monitoring->Endpoint Data 8. Data Compilation & Statistical Analysis Endpoint->Data Conclusion 9. Conclusion (Efficacy & Mechanism) Data->Conclusion Logical_Relationship cluster_effects Cellular Effects TMI1 This compound (TACE Inhibitor) Dec_Prolif Decreased Proliferation TMI1->Dec_Prolif Inc_Apoptosis Increased Apoptosis TMI1->Inc_Apoptosis Synergy Synergistic Anti-Cancer Effect TMI1->Synergy Doxorubicin Doxorubicin (Chemotherapy) Doxorubicin->Inc_Apoptosis Doxorubicin->Synergy Lapatinib Lapatinib (Tyrosine Kinase Inhibitor) Lapatinib->Dec_Prolif Lapatinib->Inc_Apoptosis Lapatinib->Synergy Overcome_Resist Overcome Resistance Synergy->Dec_Prolif Synergy->Inc_Apoptosis Synergy->Overcome_Resist

References

Troubleshooting & Optimization

Potential off-target effects of TMI-1 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the TMI-1 inhibitor. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE), and several members of the Matrix Metalloproteinase (MMP) family.[1][2][3][4] Its inhibitory activity is attributed to a thiomorpholine (B91149) hydroxamate moiety that chelates the catalytic zinc ion within the active site of these metalloproteinases.[5] By inhibiting ADAM17, this compound blocks the shedding of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), which is a key mediator in inflammatory diseases such as rheumatoid arthritis.[1][4][6]

Q2: What are the known on-targets of this compound?

This compound has been shown to inhibit ADAM17 and a range of MMPs with varying potencies. The known on-targets and their corresponding IC50 values are summarized in the table below.

TargetIC50 (nM)Reference(s)
MMP-133[2][3]
MMP-24.7[2][3]
MMP-16.6[1][2][3]
ADAM17 (TACE)8.4[1][2][3]
MMP-912[2][3]
MMP-726[1][2][3]
MMP-1426[1][2][3]

Q3: Are there any known or suspected off-target effects of this compound?

While comprehensive off-target screening data for this compound (e.g., kinome-wide scans) is not publicly available, some studies suggest that not all of its biological effects can be solely attributed to ADAM17 inhibition. For instance, the induction of apoptosis in tumor cells by this compound may not be strictly dependent on its inhibition of ADAM17.[5] This suggests the possibility of off-target interactions or engagement of other MMPs contributing to its cytotoxic effects.

Furthermore, the hydroxamate group present in this compound is a known zinc-binding motif, which could potentially lead to interactions with other zinc-containing proteins, including other metalloproteinases or enzymes from different families. Researchers should be aware of this potential for off-target binding and consider experimental validation.

Q4: My experimental results with this compound are not consistent with ADAM17 inhibition alone. How can I investigate potential off-target effects?

If you suspect off-target effects are influencing your results, a systematic approach is recommended. This typically involves a combination of computational and experimental methods.

  • Use a structurally unrelated inhibitor: Compare the phenotype observed with this compound to that of a structurally different ADAM17/MMP inhibitor. If the phenotype is not replicated, it may suggest an off-target effect of this compound.

  • Genetic knockdown/knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended targets (ADAM17 and relevant MMPs). If the phenotype persists in the absence of the target protein, it is likely due to an off-target interaction.

  • Perform unbiased screening: Employ broad-panel screening assays to identify potential off-target interactions. Recommended approaches include:

    • Kinome-wide selectivity profiling: To assess interactions with a broad range of protein kinases.

    • Proteomic profiling (e.g., Thermal Proteome Profiling): To identify proteins that are stabilized or destabilized by this compound binding in a cellular context.

  • Confirm target engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging its intended targets (ADAM17/MMPs) in your experimental system and to test for engagement with potential off-targets identified in screens.

Below are detailed protocols for some of these key experimental approaches.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases to identify potential off-target kinase interactions.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to generate a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation:

    • In a suitable multi-well assay plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP. The ATP concentration should ideally be at or near the Km for each kinase to provide a sensitive measure of inhibition.

  • Compound Addition:

    • Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells. The final DMSO concentration should be kept constant across all wells and typically below 1%.

  • Reaction and Detection:

    • Incubate the plate at the optimal temperature and for the appropriate time for the kinase reaction to proceed.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., radiometric assay measuring 33P incorporation, or a luminescence-based assay detecting the amount of ATP remaining).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its intended targets (ADAM17, MMPs) and potential off-targets in a cellular environment.

Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody and a suitable detection method such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.

Visualizations

Signaling Pathways and Experimental Workflows

TMI1_On_Target_Pathway TMI1 This compound ADAM17 ADAM17 (TACE) TMI1->ADAM17 inhibits MMPs MMPs (2, 7, 9, 13, 14) TMI1->MMPs inhibits s_TNFa Soluble TNF-α ADAM17->s_TNFa cleaves ECM_degradation ECM Degradation MMPs->ECM_degradation promotes pro_TNFa pro-TNF-α pro_TNFa->ADAM17 Inflammation Inflammation s_TNFa->Inflammation ECM Extracellular Matrix (ECM) ECM->MMPs Cell_effects Cancer Cell Proliferation, Invasion, Angiogenesis ECM_degradation->Cell_effects

Caption: On-target signaling pathways of the this compound inhibitor.

Off_Target_Workflow Start Suspicion of Off-Target Effect Step1 Computational Prediction (e.g., target prediction tools) Start->Step1 Step2 Broad-Panel Experimental Screening Start->Step2 Step1->Step2 guides Step2a Kinome Scan Step2->Step2a Step2b Proteomic Profiling (e.g., TPP) Step2->Step2b Step3 Hit Validation Step2->Step3 identifies hits Step3a Cellular Thermal Shift Assay (CETSA) Step3->Step3a Step3b In Vitro Enzyme Assays Step3->Step3b Step4 Phenotypic Confirmation Step3->Step4 confirms binding Step4a Genetic Knockdown/Knockout Step4->Step4a Step4b Use of Structurally Different Inhibitor Step4->Step4b End Confirmation of Off-Target Effect Step4->End links to phenotype

Caption: Experimental workflow for identifying off-target effects.

References

Optimizing TMI-1 concentration to minimize cytotoxicity in normal cells.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TMI-1

Topic: Optimizing this compound Concentration to Minimize Cytotoxicity in Normal Cells

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for utilizing this compound. The primary focus is on determining the optimal concentration to achieve anti-tumor efficacy while ensuring minimal to no cytotoxic effects on normal, non-malignant cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a thiomorpholin hydroxamate-based inhibitor. Its primary mechanism is the dual inhibition of TNF-α-converting enzyme (TACE, also known as ADAM17) and several matrix metalloproteinases (MMPs), including MMP-2, -7, -9, -13, and -14. It functions by binding to the zinc ion within the catalytic site of these enzymes, thereby blocking their activity. In cancer cells, this inhibition leads to cell cycle arrest and induction of caspase-dependent apoptosis.

Q2: What is the reported cytotoxicity of this compound in normal versus cancer cells?

A2: Published research indicates that this compound is a highly selective inhibitor, showing potent cytotoxicity against a wide range of tumor cell lines while exhibiting minimal to no toxicity towards normal, non-malignant cells.[1] Studies on various non-tumoral cell lines, including the MCF-10A breast epithelial cell line, showed no significant increase in apoptosis or decrease in viability even at concentrations up to 20 µM.[2]

Q3: What is a typical effective concentration range for this compound against cancer cells?

A3: The effective dose 50 (ED50) for this compound varies depending on the cancer cell line. For a panel of breast cancer cell lines, the ED50 values were reported to be in the range of 1.3 µM to 8.1 µM.[1] For other tumor types, ED50 values have been observed from 0.6 µM to 12.5 µM.[1] It is always recommended to perform a dose-response analysis to determine the precise ED50 for your specific cell line of interest.

Q4: What signaling pathway does this compound affect to induce apoptosis in cancer cells?

A4: this compound treatment in sensitive cancer cells leads to the activation of the extrinsic apoptosis pathway. This is a caspase-dependent process that involves the activation of initiator caspase-8, which in turn activates executioner caspases-3 and -7, leading to programmed cell death.[2][3]

Q5: Should I be concerned about this compound cytotoxicity in my normal cell control lines?

A5: Based on current literature, significant cytotoxicity in normal cells is not expected.[1] However, best practice dictates that you should always empirically validate this in your experimental system. Running a parallel dose-response curve on your normal cell line control is crucial to confirm the therapeutic window and ensure that any observed effects on cancer cells are specific.

Data Presentation: this compound Cytotoxicity Profile

The following tables summarize the differential effect of this compound on breast cancer cell lines versus non-tumoral cells, based on published data.

Table 1: Efficacy of this compound in Breast Cancer Cell Lines

Cell Line Molecular Subtype ED50 (µM) Caspase-3/7 Activation
SUM149 Basal 1.5 +
BT20 Basal 1.3 +
SUM159 Basal 2.5 +
SKBR3 ERBB2 2.5 +
BT474 ERBB2 8.1 +
L226 ERBB2 2.5 +
T47D Luminal 2.5 +
MCF-7 Luminal 2.5 +
MDA-MB-231 Basal >20 -

(Data sourced from Mezil et al., 2012)[1]

Table 2: Effect of this compound on Non-Tumoral and Normal Cells

Cell Line / Cell Type Description Max Concentration Tested (µM) Effect on Viability Caspase-3/7 Activation
MCF-10A Non-tumoral breast epithelial 20 No effect -
HMEC Primary mammary epithelial 20 No effect -
HUVEC Primary endothelial 20 No effect -
HFF Primary fibroblastic 20 No effect -
HMVEC Primary microvascular endothelial 20 No effect -
PBMC Peripheral blood mononuclear cells 20 No effect -

(Data sourced from Mezil et al., 2012)[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the effect of this compound on cell viability by measuring the metabolic activity of the cells.[4]

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium. A typical concentration range to test is 0.1 µM to 40 µM. Remember to prepare a vehicle control (e.g., DMSO) at the highest concentration used for this compound dilution.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. Incubate for the desired treatment period (e.g., 48, 72, or 120 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[4]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[4]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.[4]

  • Absorbance Reading: Mix each well thoroughly and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

  • Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and controls for the intended duration (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again and discard the PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[7]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).[5]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep samples on ice and protected from light.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Decision prep_stock Prepare this compound Stock Solution (in DMSO) dose_response Perform Dose-Response (e.g., 0.1 - 40 µM this compound) prep_stock->dose_response prep_cells Seed Cancer & Normal Cell Lines (96-well plates) prep_cells->dose_response incubation Incubate for Desired Duration (48-120h) dose_response->incubation assay Perform Viability Assay (e.g., MTT / Alamar Blue) incubation->assay read_plate Read Absorbance assay->read_plate calc_viability Calculate % Viability vs. Vehicle Control read_plate->calc_viability determine_ed50 Determine ED50 (Cancer Cells) & Confirm Safety (Normal Cells) calc_viability->determine_ed50 G cluster_cancer In Cancer Cells TMI1 This compound TACE_MMP TACE (ADAM17) & Matrix Metalloproteinases (MMPs) TMI1->TACE_MMP Inhibits Extrinsic Activation of Extrinsic Pathway TMI1->Extrinsic Leads to Soluble_TNF Soluble TNF-α TACE_MMP->Soluble_TNF Cleaves ECM ECM Degradation & Signaling Substrate Cleavage TACE_MMP->ECM Modulates Pro_TNF Pro-TNF-α Pro_TNF->Soluble_TNF Casp8 Caspase-8 Activation Extrinsic->Casp8 Casp37 Caspase-3/7 Activation Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis G start Start: Unexpected Cytotoxicity in Normal Cells q_solvent Is final solvent (DMSO) concentration <0.1% and is a vehicle control included? start->q_solvent fix_solvent Action: Lower DMSO concentration. Run proper vehicle control. q_solvent->fix_solvent No q_cells Are cells low passage and culture conditions optimal? q_solvent->q_cells Yes a_solvent_yes Yes a_solvent_no No fix_cells Action: Use low-passage cells. Check for contamination. q_cells->fix_cells No conclusion Conclusion: Cell line may have unique sensitivity. Perform full dose-response to find IC50. q_cells->conclusion Yes a_cells_yes Yes a_cells_no No

References

Technical Support Center: TMI-1 and Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing TMI-1 in apoptosis assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate unexpected results and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce apoptosis?

This compound is a thiomorpholine (B91149) hydroxamate inhibitor originally developed as an inhibitor of metalloproteinases. It has been repositioned as an anti-cancer agent due to its ability to selectively induce apoptosis in tumor cells while sparing non-malignant cells.[1] this compound triggers the extrinsic pathway of apoptosis in a caspase-dependent manner.[1][2] This process involves the activation of initiator caspases like caspase-8 and executioner caspases such as caspase-3 and -7.[2]

Q2: Which apoptosis assays are most suitable for studying the effects of this compound?

Given that this compound induces caspase-dependent apoptosis, several assays are appropriate:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is excellent for detecting early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells. It provides a quantitative measure of apoptosis induction.

  • Caspase Activity Assays: Fluorometric or luminometric assays that measure the activity of caspase-3, -7, -8, and -9 can confirm the involvement of these key apoptotic enzymes. Luminescent assays like Caspase-Glo® are particularly sensitive.[3]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis, and can be used in both flow cytometry and imaging applications.[4][5]

Q3: At what concentrations and time points should I expect to see apoptosis with this compound?

The effective concentration and optimal time point for observing this compound-induced apoptosis are cell-line specific. It is crucial to perform dose-response and time-course experiments for your specific cell model.[6] However, published studies can provide a starting point. For example, in SUM149 breast cancer cells, a dose-dependent increase in apoptosis is observed after 48 hours of treatment with this compound at concentrations ranging from 2.5 to 20 µM.[2][7] Caspase-3/7 activity can be detected as early as 24 hours post-treatment.[2][7]

Troubleshooting Guide: Unexpected Results with this compound

This guide addresses specific issues you may encounter when using this compound in your apoptosis experiments.

Observed Problem Potential Cause Suggested Solution
No or Low Apoptosis Detected
1. Sub-optimal this compound Concentration or Treatment Duration: The concentration of this compound may be too low, or the incubation time too short to induce a detectable apoptotic response in your specific cell line.[6]Perform a dose-response experiment with a range of this compound concentrations (e.g., 1-50 µM) and a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal conditions.
2. Cell Line Resistance: Your cell line may be resistant to this compound-induced apoptosis. Not all cell lines are equally sensitive.[1]Use a positive control cell line known to be sensitive to this compound (e.g., SUM149, BT-20, SK-BR-3 breast cancer cell lines).[2] Consider testing other cell lines relevant to your research.
3. Inactive this compound: The this compound compound may have degraded due to improper storage or handling.Ensure this compound is stored correctly according to the manufacturer's instructions. Prepare fresh stock solutions in an appropriate solvent like DMSO.
4. Incorrect Assay Timing: Apoptosis is a dynamic process. You may be analyzing your samples too early or too late, thus missing the peak of the apoptotic response.[6][8]For Annexin V assays, earlier time points may be necessary to capture early apoptosis before cells progress to secondary necrosis. For TUNEL assays, later time points are generally more appropriate.
High Background in Negative Controls
1. Unhealthy Cell Culture: Cells that are overgrown, starved, or have a high passage number may undergo spontaneous apoptosis.Use healthy, sub-confluent cells for your experiments and maintain a consistent, low passage number.
2. Harsh Cell Handling: Excessive centrifugation speeds or vigorous vortexing can damage cell membranes, leading to false-positive results in Annexin V/PI assays.Handle cells gently. Use lower centrifugation speeds (e.g., 300-400 x g) and gently resuspend cell pellets by flicking the tube.
3. This compound Autofluorescence (Less Common): While not widely reported for this compound, some small molecules can exhibit intrinsic fluorescence, potentially interfering with fluorescent assays.Run a "this compound only" control (media with this compound but no cells) to check for autofluorescence at the wavelengths used in your assay.
Discrepancies Between Different Apoptosis Assays
1. Assays Measure Different Apoptotic Events: Annexin V staining detects early events (phosphatidylserine externalization), while caspase assays measure mid-stage events, and TUNEL assays detect late-stage DNA fragmentation.[8]This is often an expected result. Correlating the results from multiple assays provides a more comprehensive picture of the apoptotic process. For example, an increase in caspase-3/7 activity should precede a positive TUNEL signal.
2. This compound Inducing Alternative Cell Death Pathways: While this compound is known to induce apoptosis, it's possible that at certain concentrations or in specific cell lines, it could trigger other forms of cell death, such as necroptosis or autophagy-related cell death.If you observe signs of cell death but markers of apoptosis are absent, consider investigating markers for other cell death pathways (e.g., p-MLKL for necroptosis, LC3-II for autophagy).
Variability Between Experiments
1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular responses to this compound.Standardize your cell culture and experimental setup. Ensure consistent cell seeding densities and use cells within a defined passage number range for all experiments.
2. Reagent Instability: Improper storage of assay reagents (e.g., Annexin V, PI, caspase substrates) can lead to loss of activity.Store all reagents according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound from published literature. Note that these values are cell-line dependent and should be used as a reference.

Table 1: this compound ED50 Values for Cell Viability in Various Breast Cancer Cell Lines

Cell LineMolecular SubtypeED50 (µM)Caspase-3/7 Activation
BT-20Basal1.3+
SUM149Basal1.5+
MDA-MB-231Basal8.1+
SK-BR-3ERBB21.6+
SUM190ERBB22.0+
T47DLuminal2.5+
Cama-1Luminal2.5+
MCF-7Luminal>20-
MCF10-ANon-tumoral>20-
HME-1Normal Epithelium>20-
(Data adapted from Mezil et al., 2012)[2]

Table 2: Dose-Dependent Induction of Apoptosis and Caspase Activity by this compound in SUM149 Cells

This compound Concentration (µM)% Annexin V Positive Cells (48h)Relative Caspase-3/7 Activity (24h, Fold Change)
0 (Control)~5%1.0
2.5~15%~2.5
5.0~40%~4.0
10.0~55%~5.5
20.0~70%~6.0
(Data estimated from graphical representations in Mezil et al., 2012)[2][7]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound and apoptosis analysis.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This protocol is for the detection of early and late apoptotic cells.

  • Cell Preparation:

    • Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound for the determined time. Include untreated and vehicle-only (e.g., DMSO) controls.

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. Collect both floating and adherent cells to ensure all apoptotic cells are included in the analysis.

    • Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Interpret the results as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay (Luminescent)

This protocol utilizes a Caspase-Glo® 3/7 Assay System.

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat cells with this compound at various concentrations for the desired time (e.g., 24 hours). Include appropriate controls.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.

    • Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each sample using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

TUNEL Assay for Flow Cytometry

This protocol is for the detection of DNA fragmentation in late-stage apoptotic cells.

  • Cell Preparation and Fixation:

    • Treat and harvest cells as described in the Annexin V protocol.

    • Wash cells with PBS and resuspend in 100 µL of PBS.

    • Add 100 µL of freshly prepared 4% paraformaldehyde in PBS and incubate for 30 minutes at room temperature for fixation.

    • Wash the cells with PBS.

  • Permeabilization:

    • Resuspend the cell pellet in 100 µL of a permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate) and incubate for 2 minutes on ice.

    • Wash the cells twice with PBS.

  • TUNEL Reaction:

    • Resuspend the cell pellet in 50 µL of the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) as per the manufacturer's instructions.

    • Incubate for 60 minutes at 37°C in the dark.

  • Analysis:

    • Wash the cells twice with PBS.

    • Resuspend the final cell pellet in PBS for flow cytometry analysis.

    • The fluorescence intensity of the labeled dUTPs is proportional to the degree of DNA fragmentation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TMI1_Apoptosis_Pathway This compound Induced Extrinsic Apoptosis Pathway TMI1 This compound Unknown_Target Unknown Target/ Mechanism TMI1->Unknown_Target Inhibition of MMPs/ ADAM17 may not be the primary mechanism for apoptosis Death_Receptor Death Receptor (e.g., TNFR, Fas) Unknown_Target->Death_Receptor Triggers clustering? DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Recruitment Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 Activation Pro_Caspase37 Pro-Caspase-3/7 Caspase8->Pro_Caspase37 Cleavage Caspase37 Active Caspase-3/7 Pro_Caspase37->Caspase37 Activation Apoptosis Apoptosis (DNA Fragmentation, etc.) Caspase37->Apoptosis Execution

Caption: this compound induced extrinsic apoptosis pathway.

Apoptosis_Assay_Workflow General Workflow for Assessing this compound Induced Apoptosis Start Start: Cell Culture Treatment Treat cells with this compound (Dose-response & Time-course) Start->Treatment Harvest Harvest Cells (Adherent + Floating) Treatment->Harvest Assay_Choice Select Apoptosis Assay Harvest->Assay_Choice AnnexinV Annexin V/PI Staining Assay_Choice->AnnexinV Early/Late Apoptosis Caspase Caspase Activity Assay Assay_Choice->Caspase Enzyme Activation TUNEL TUNEL Assay Assay_Choice->TUNEL Late Apoptosis Analysis Flow Cytometry or Luminometry Analysis AnnexinV->Analysis Caspase->Analysis TUNEL->Analysis Data_Interpretation Data Interpretation & Quantification Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: General workflow for assessing this compound induced apoptosis.

Troubleshooting_Logic Logical Flow for Troubleshooting Unexpected Results Start Unexpected Result Check_Controls Are positive and negative controls working correctly? Start->Check_Controls No_Signal No/Low Apoptotic Signal Check_Controls->No_Signal No High_Background High Background Signal Check_Controls->High_Background Yes (High Background) Check_Compound Verify this compound integrity and concentration No_Signal->Check_Compound Check_Cells Assess cell health, passage number, and potential resistance No_Signal->Check_Cells Check_Protocol Review assay protocol: timing, reagents, and cell handling No_Signal->Check_Protocol High_Background->Check_Cells High_Background->Check_Protocol Optimize Optimize this compound dose and treatment time Check_Compound->Optimize Check_Cells->Optimize Refine_Technique Refine cell handling and staining technique Check_Cells->Refine_Technique Check_Protocol->Optimize Check_Protocol->Refine_Technique Consider_Alternatives Consider alternative cell death pathways Optimize->Consider_Alternatives

Caption: Logical flow for troubleshooting unexpected results.

References

Technical Support Center: In Vivo Toxicity Assessment of TMI-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the in vivo toxicity of TMI-1, a thiomorpholin hydroxamate inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known in vivo bioactivity?

A1: this compound is a thiomorpholin hydroxamate inhibitor of ADAM17 (TACE) and matrix metalloproteinases (MMPs).[1] It has shown selective cytotoxicity to tumor cells and cancer stem cells in vitro and has been observed to induce tumor apoptosis in a breast cancer in vivo model.[1] In a study using a transgenic mouse model of breast cancer, this compound administered at 100 mg/kg/day induced tumor apoptosis and inhibited tumor development with no noticeable adverse effects.[2][3]

Q2: What are the first steps in designing an in vivo toxicity study for this compound?

A2: Before initiating in vivo studies, it is crucial to have a well-characterized test substance, including its purity and stability. The initial steps for designing an in vivo toxicity study involve:

  • Literature Review: Gather all available preclinical data on this compound and similar compounds.

  • Dose Range Finding: Conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for definitive studies.[4]

  • Route of Administration: Select a clinically relevant route of administration. This compound is orally bioavailable.[1]

  • Animal Model Selection: Choose an appropriate animal model. Most initial toxicity studies are conducted in rodents (e.g., mice, rats).[5]

  • Ethical Approval: Obtain approval from the Institutional Animal Care and Use Committee (IACUC) for all animal procedures.

Q3: What types of in vivo toxicity studies are recommended for this compound?

A3: A tiered approach to toxicity testing is often recommended.[6] This may include:

  • Acute Toxicity Study: To determine the effects of a single high dose of this compound and to estimate the median lethal dose (LD50).[7]

  • Repeated Dose Toxicity Study (Subacute or Subchronic): To evaluate the effects of repeated exposure to this compound over a period of time (e.g., 28 or 90 days). This helps to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).[8][9]

  • Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the test species.[9]

Q4: What parameters should be monitored during an in vivo toxicity study of this compound?

A4: A comprehensive set of parameters should be monitored, including:

  • Clinical Observations: Daily observation for any signs of toxicity, such as changes in behavior, appearance, or activity levels.

  • Body Weight: Regular measurement of body weight is a sensitive indicator of general health.

  • Food and Water Consumption: Monitoring intake can indicate adverse effects.

  • Hematology and Clinical Chemistry: Blood samples should be collected at termination (and potentially at interim time points) to assess effects on blood cells and organ function (e.g., liver and kidney).

  • Gross Pathology: At the end of the study, a thorough necropsy should be performed to examine all organs and tissues for any abnormalities.

  • Histopathology: Microscopic examination of selected organs and tissues is crucial to identify any cellular changes.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected mortality in the low-dose group. Formulation issue (e.g., precipitation, instability). Error in dose calculation or administration. High sensitivity of the animal strain.Verify the formulation's stability and homogeneity. Double-check all dose calculations and administration techniques. Consider using a different, less sensitive animal strain for subsequent studies.
Significant weight loss observed across all dose groups, including controls. Stress due to handling or housing conditions. Palatability of the vehicle used for this compound administration.Refine handling procedures to minimize stress. If using oral gavage, ensure the vehicle is well-tolerated. Consider offering a palatable treat after dosing. If pair-feeding, ensure accurate food matching.
No observable signs of toxicity even at the highest dose. The Maximum Tolerated Dose (MTD) may be higher than the doses tested. The compound may have a wide therapeutic window.Consider a preliminary study with even higher doses, if ethically justifiable and relevant to expected human exposure. Ensure the formulation allows for maximum absorption.
Inconsistent results between animals in the same dose group. Variability in dose administration. Genetic variability within the animal colony. Underlying health issues in some animals.Ensure consistent and accurate dosing for all animals. Use animals from a reputable supplier with a well-defined genetic background. Perform a thorough health check of all animals before starting the study.

Experimental Protocols

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
  • Animals: Use a single sex (typically females, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Housing: House animals individually in a controlled environment (temperature, humidity, light-dark cycle).

  • Acclimatization: Allow animals to acclimatize for at least 5 days before the study begins.

  • Fasting: Fast animals overnight prior to dosing.

  • Dosing: Administer a single oral dose of this compound using a gavage needle. The starting dose is selected based on available data, with subsequent doses adjusted up or down depending on the outcome for the previous animal.

  • Observations: Observe animals closely for the first few hours after dosing and then daily for 14 days for any signs of toxicity.

  • Body Weight: Record body weight just before dosing and at least weekly thereafter.

  • Termination: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • LD50 Estimation: The LD50 is calculated using the outcomes (survival or death) of the tested animals.

28-Day Repeated Dose Oral Toxicity Study (OECD 407)
  • Animals: Use both male and female rodents (e.g., Wistar rats), typically 5-10 animals per sex per group.

  • Dose Groups: Include a control group (vehicle only) and at least three dose levels of this compound (low, mid, high). The high dose should induce some toxicity but not mortality, and the low dose should ideally be a No-Observed-Adverse-Effect Level (NOAEL).

  • Dosing: Administer this compound orally once daily for 28 consecutive days.

  • Daily Observations: Conduct detailed clinical observations daily.

  • Weekly Measurements: Record body weight and food consumption weekly.

  • Clinical Pathology: Collect blood samples for hematology and clinical chemistry analysis at the end of the study.

  • Termination and Necropsy: At the end of the 28-day period, euthanize all animals. Conduct a thorough gross necropsy and weigh key organs (e.g., liver, kidneys, spleen, heart).

  • Histopathology: Preserve selected organs in formalin for microscopic examination.

Quantitative Data Summary

Disclaimer: The following tables contain placeholder data for illustrative purposes only, as comprehensive quantitative in vivo toxicity data for this compound is not publicly available. Researchers should generate their own data.

Table 1: Hypothetical Acute Oral Toxicity of this compound in Rats

ParameterValue
LD50 (Median Lethal Dose) > 2000 mg/kg body weight
Clinical Signs Observed at High Doses Lethargy, piloerection, decreased activity
Gross Necropsy Findings No significant abnormalities observed

Table 2: Hypothetical 28-Day Repeated Dose Toxicity of this compound in Rats - Key Findings

ParameterControlLow Dose (10 mg/kg)Mid Dose (50 mg/kg)High Dose (200 mg/kg)
Body Weight Gain (g, Male) 120 ± 10118 ± 12110 ± 995 ± 15
Alanine Aminotransferase (ALT, U/L) 35 ± 538 ± 645 ± 870 ± 12
Creatinine (mg/dL) 0.6 ± 0.10.6 ± 0.10.7 ± 0.20.9 ± 0.2
Relative Liver Weight (%) 3.5 ± 0.33.6 ± 0.44.0 ± 0.54.8 ± 0.6
Histopathological Findings (Liver) NormalNormalMinimal centrilobular hypertrophyMild centrilobular hypertrophy and single-cell necrosis

* Indicates a statistically significant difference from the control group (p < 0.05).

Visualizations

experimental_workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Post-Life Analysis cluster_reporting Phase 4: Reporting lit_review Literature Review dose_range Dose-Range Finding lit_review->dose_range protocol_dev Protocol Development & IACUC Approval dose_range->protocol_dev acclimatization Animal Acclimatization protocol_dev->acclimatization dosing Daily Dosing (e.g., 28 days) acclimatization->dosing observations Clinical Observations & Body Weights dosing->observations necropsy Necropsy & Organ Weights observations->necropsy blood_analysis Hematology & Clinical Chemistry observations->blood_analysis histopathology Histopathology necropsy->histopathology data_analysis Data Analysis & Interpretation histopathology->data_analysis blood_analysis->data_analysis final_report Final Report Generation data_analysis->final_report

Caption: Workflow for a typical in vivo repeated dose toxicity study.

signaling_pathway TMI1 This compound ADAM17 ADAM17/TACE TMI1->ADAM17 Inhibition TNFa_soluble Soluble TNF-α ADAM17->TNFa_soluble Cleavage TNFa_precursor pro-TNF-α TNFa_precursor->ADAM17 TNFR TNF Receptor TNFa_soluble->TNFR Inflammation Inflammation TNFR->Inflammation Apoptosis Apoptosis TNFR->Apoptosis Toxicity Potential Organ Toxicity Inflammation->Toxicity Apoptosis->Toxicity

Caption: Hypothetical signaling pathway of this compound induced toxicity via TNF-α modulation.

References

Validation & Comparative

TMI-1 vs. Apratastat (TMI-005): A Comparative Guide to In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro efficacy of two prominent hydroxamate-based inhibitors, TMI-1 and Apratastat (TMI-005). Both compounds are recognized as dual inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, and various Matrix Metalloproteinases (MMPs). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TACE and MMP inhibition in inflammatory diseases and oncology.

I. Quantitative Efficacy: A Head-to-Head Comparison

The in vitro inhibitory activities of this compound and Apratastat (TMI-005) have been evaluated against TACE and a panel of MMPs. The half-maximal inhibitory concentrations (IC50) are summarized below. It is important to note that the data for this compound is derived from a single comprehensive study, ensuring high comparability across the tested enzymes. The data for Apratastat is collated from various sources and is primarily characterized by its potent inhibition of TACE and MMP-13.

Target EnzymeThis compound IC50 (nM)Apratastat (TMI-005) IC50 (nM)
TACE (ADAM17)5~4-33
MMP-1 (Collagenase 1)1000>1000
MMP-2 (Gelatinase A)8Data Not Available
MMP-3 (Stromelysin 1)100Data Not Available
MMP-7 (Matrilysin)50Data Not Available
MMP-9 (Gelatinase B)20Data Not Available
MMP-13 (Collagenase 3)4Potent Inhibitor (Specific IC50 varies across studies)
MMP-14 (MT1-MMP)10Data Not Available

In cell-based assays, both this compound and Apratastat have demonstrated the ability to inhibit the release of TNF-α. This compound has been shown to inhibit lipopolysaccharide (LPS)-induced TNF-α production in human monocytes and whole blood at submicromolar concentrations.[2]

II. Experimental Protocols

A. Enzymatic Inhibition Assay (IC50 Determination for TACE and MMPs)

This protocol outlines a general method for determining the IC50 values of inhibitors against purified TACE or MMPs using a fluorogenic substrate.

1. Reagents and Materials:

  • Purified recombinant human TACE or MMP enzymes

  • Fluorogenic peptide substrate specific for the enzyme of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test compounds (this compound or Apratastat) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

2. Procedure:

  • Prepare a series of dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add the assay buffer, the purified enzyme, and the diluted test compound or vehicle control (DMSO).

  • Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific substrate.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

B. Cell-Based TNF-α Release Assay

This protocol describes a method to assess the ability of inhibitors to block the release of TNF-α from monocytic cells stimulated with lipopolysaccharide (LPS).

1. Reagents and Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound or Apratastat) dissolved in DMSO

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)

  • Human TNF-α ELISA kit, HTRF kit, or AlphaLISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

2. Procedure:

  • Seed THP-1 cells in a 96-well plate. For adherent macrophages, differentiate the cells with PMA for 24-48 hours prior to the assay.

  • Pre-treat the cells with various concentrations of the test compounds or vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubate the plate for an appropriate time (e.g., 4-18 hours) in a CO2 incubator.

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA, HTRF, or AlphaLISA assay according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α release for each concentration of the test compound compared to the LPS-stimulated vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

III. Visualizing the Mechanism of Action and Experimental Design

To better understand the biological context and experimental setup, the following diagrams are provided.

TACE_Signaling_Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α (Membrane-bound) sTNF Soluble TNF-α (Active) proTNF->sTNF Cleavage TACE TACE (ADAM17) TACE->proTNF TNFR TNF Receptor (TNFR1/TNFR2) Downstream Downstream Signaling (e.g., NF-κB, MAPK pathways) Leads to Inflammation TNFR->Downstream Activation sTNF->TNFR Binding Inhibitor This compound / Apratastat Inhibitor->TACE Inhibition

TACE-mediated TNF-α signaling pathway.

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay Enzyme Purified Enzyme (TACE or MMP) Incubate_E Incubation & Reaction Enzyme->Incubate_E Substrate_E Fluorogenic Substrate Substrate_E->Incubate_E Inhibitor_E Inhibitor (this compound / Apratastat) Inhibitor_E->Incubate_E Readout_E Fluorescence Measurement Incubate_E->Readout_E IC50_E IC50 Calculation Readout_E->IC50_E Cells Monocytic Cells (e.g., THP-1) Inhibitor_C Inhibitor Pre-treatment Cells->Inhibitor_C LPS LPS Stimulation Inhibitor_C->LPS Incubate_C Incubation LPS->Incubate_C Supernatant Supernatant Collection Incubate_C->Supernatant Readout_C TNF-α Quantification (ELISA/HTRF/AlphaLISA) Supernatant->Readout_C IC50_C IC50 Calculation Readout_C->IC50_C

General experimental workflows for in vitro efficacy testing.

References

TMI-1 vs. Marimastat: A Comparative Guide to Broad-Spectrum MMP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two broad-spectrum matrix metalloproteinase (MMP) inhibitors: TMI-1 and marimastat (B1683930). By presenting key performance data, detailed experimental protocols, and visualizations of relevant biological pathways, this document serves as a valuable resource for researchers in oncology, inflammation, and other fields where MMPs are a therapeutic target.

Introduction to this compound and Marimastat

Matrix metalloproteinases are a family of zinc-dependent endopeptidases critical for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathologies, including cancer metastasis, angiogenesis, and arthritis. Broad-spectrum MMP inhibitors have been a focus of drug development to counteract these processes.

Marimastat (BB-2516) is a synthetic, orally bioavailable hydroxamate-based inhibitor that mimics the collagen structure and chelates the zinc ion within the MMP active site, leading to reversible inhibition of their enzymatic activity. It has been extensively studied and was one of the first MMP inhibitors to enter clinical trials for cancer therapy.

This compound is a novel dual inhibitor, targeting both tumor necrosis factor-alpha-converting enzyme (TACE) and several matrix metalloproteinases with nanomolar efficacy in vitro.[1] Like marimastat, it is a hydroxamate-based inhibitor. Its dual-action mechanism offers a potentially broader therapeutic window in diseases where both TNF-α and MMPs play a significant role.

Quantitative Inhibition Profile

The following tables summarize the in vitro inhibitory potency (IC50) of this compound and marimastat against a range of MMPs. The data for this compound is primarily qualitative, with specific values for the closely related compound TMI-005 provided for context.

Table 1: Inhibitory Activity (IC50) of this compound and Related Compounds

TargetThis compound IC50 (nM)TMI-005 (Apratastat) IC50 (nM)
TACE (ADAM17)8.420
MMP-1Not specified, but stated to be in the nanomolar range[1]33
MMP-13Not specified, but stated to be in the nanomolar range[1]8.1
Other MMPsInhibits "several MMPs with nanomolar IC(50) values"[1]Not specified

Table 2: Inhibitory Activity (IC50) of Marimastat

TargetIC50 (nM)
MMP-15[1][2]
MMP-26[1][2]
MMP-3230[3]
MMP-713, 16[2][3]
MMP-93[1][2]
MMP-14 (MT1-MMP)9[1][2]

Mechanism of Action

Both this compound and marimastat are competitive, reversible inhibitors that function by chelating the catalytic zinc ion (Zn²⁺) in the active site of MMPs. Their chemical structures contain a hydroxamate group (-CONHOH) which has a high affinity for the zinc ion. This binding event blocks the access of natural substrates to the active site, thereby preventing the degradation of ECM components.

MMP MMP Active Site (with Zn²⁺) Degradation ECM Degradation MMP->Degradation Leads to Substrate ECM Substrate (e.g., Collagen) Substrate->MMP Binds to Inhibitor Hydroxamate Inhibitor (this compound or Marimastat) Inhibitor->MMP Binds to and blocks

Mechanism of hydroxamate-based MMP inhibition.

Experimental Protocols

In Vitro Fluorogenic MMP Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds like this compound and marimastat against a specific MMP. The assay relies on a fluorogenic peptide substrate that is cleaved by the active MMP, resulting in an increase in fluorescence.

Materials:

  • Recombinant active MMP enzyme

  • Fluorogenic MMP substrate

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • Inhibitor compound (this compound or marimastat) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM). Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of desired final concentrations for the assay.

  • Enzyme Preparation: Dilute the recombinant active MMP enzyme to a working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.

    • Add 10 µL of the diluted inhibitor solutions to the appropriate wells (inhibitor wells).

    • Add 10 µL of Assay Buffer to the control wells (enzyme activity without inhibitor).

    • Add 10 µL of Assay Buffer to the blank wells (no enzyme, no inhibitor).

  • Enzyme Addition: Add 20 µL of the diluted active MMP enzyme to the inhibitor and control wells. Do not add enzyme to the blank wells.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Prepare the fluorogenic MMP substrate solution in Assay Buffer according to the manufacturer's instructions. Add 20 µL of the substrate solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the fluorescence readings of the blank wells from all other wells.

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Dilutions Plate_Setup Set up 96-well plate (Buffer, Inhibitor/Control) Inhibitor_Prep->Plate_Setup Enzyme_Prep Dilute MMP Enzyme Add_Enzyme Add MMP Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Solution Plate_Setup->Add_Enzyme Preincubation Pre-incubate at 37°C Add_Enzyme->Preincubation Add_Substrate Add Fluorogenic Substrate Preincubation->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading Add_Substrate->Kinetic_Read Calc_Velocity Calculate Initial Velocity (V₀) Kinetic_Read->Calc_Velocity Calc_Inhibition Calculate % Inhibition Calc_Velocity->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Workflow for a fluorogenic MMP inhibition assay.

Role in Signaling Pathways

MMPs are key regulators of the tumor microenvironment and are involved in multiple signaling pathways that drive cancer progression, particularly metastasis and angiogenesis.[4][5][6] Broad-spectrum MMP inhibitors like this compound and marimastat can potentially modulate these pathways by preventing the degradation of the extracellular matrix and the release of signaling molecules.

MMPs in Cancer Metastasis

Metastasis is a multi-step process that involves local invasion, intravasation, survival in circulation, extravasation, and colonization at a distant site. MMPs, particularly MMP-2 and MMP-9, are crucial for degrading the basement membrane and interstitial matrix, allowing cancer cells to invade surrounding tissues and enter the bloodstream.

Primary_Tumor Primary Tumor Cells MMPs MMP-2, MMP-9, etc. Primary_Tumor->MMPs secrete ECM_Degradation ECM & Basement Membrane Degradation MMPs->ECM_Degradation cause Invasion Local Invasion ECM_Degradation->Invasion Intravasation Intravasation into Blood Vessels Invasion->Intravasation Metastasis Metastasis Intravasation->Metastasis

Role of MMPs in the initial stages of cancer metastasis.
MMPs in Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[7][8] MMPs contribute to this process by degrading the ECM to allow for endothelial cell migration and by releasing pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), that are sequestered in the matrix. MMP-1, MMP-2, and MMP-9 are among the key MMPs involved in promoting angiogenesis.

Tumor_Cells Tumor Cells MMPs MMP-1, MMP-2, MMP-9, etc. Tumor_Cells->MMPs stimulate secretion of ECM_Angio ECM Degradation MMPs->ECM_Angio VEGF_Release Release of Pro-angiogenic Factors (e.g., VEGF) MMPs->VEGF_Release Endothelial_Migration Endothelial Cell Migration & Proliferation ECM_Angio->Endothelial_Migration VEGF_Release->Endothelial_Migration Angiogenesis Angiogenesis Endothelial_Migration->Angiogenesis

Involvement of MMPs in promoting tumor angiogenesis.

Conclusion

Both this compound and marimastat are potent, broad-spectrum hydroxamate-based inhibitors of MMPs. Marimastat has a well-documented inhibitory profile against a wide range of MMPs. While specific quantitative data for this compound across a broad MMP panel is less available in the public domain, it is confirmed to inhibit several MMPs in the nanomolar range and possesses the additional activity of inhibiting TACE.

The choice between these inhibitors for research purposes will depend on the specific MMPs of interest and whether the dual inhibition of TACE and MMPs is a desired therapeutic strategy. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of these and other MMP inhibitors in various disease models.

References

TMI-1: A Comparative Analysis of its Cross-reactivity with Metalloproteinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of TMI-1's Inhibitory Profile Against Key Metalloproteinases.

This compound, a potent hydroxamate-based inhibitor, has demonstrated significant efficacy in targeting metalloproteinases, a diverse family of zinc-dependent endopeptidases crucial in various physiological and pathological processes. This guide provides a comprehensive comparison of this compound's cross-reactivity with several key metalloproteinases, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways.

Inhibitory Potency of this compound Across a Spectrum of Metalloproteinases

This compound exhibits a broad inhibitory profile, with varying degrees of potency against different members of the matrix metalloproteinase (MMP) and a disintegrin and metalloproteinase (ADAM) families. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Enzyme TargetIC50 (nM)Enzyme FamilyPrimary Pathological Relevance
MMP-13 (Collagenase-3)3MMPOsteoarthritis, Cancer
MMP-2 (Gelatinase-A)4.7MMPCancer Invasion, Metastasis
MMP-1 (Collagenase-1)6.6MMPRheumatoid Arthritis, Cancer
ADAM17 (TACE)8.4ADAMInflammation (TNF-α release)
MMP-9 (Gelatinase-B)12MMPCancer Metastasis, Inflammation
MMP-7 (Matrilysin)26MMPCancer Progression
MMP-14 (MT1-MMP)26MMPCancer Invasion, Angiogenesis

This data is compiled from publicly available sources.[1]

Experimental Protocols: Determining Inhibitory Activity

The determination of this compound's IC50 values against various metalloproteinases is typically performed using in vitro enzymatic assays. The following is a representative protocol based on methodologies described in the scientific literature.

General Principle

The assay measures the ability of this compound to inhibit the cleavage of a specific fluorogenic substrate by a purified, active form of the target metalloproteinase. The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time.

Materials
  • Purified Recombinant Human Metalloproteinases: MMP-1, MMP-2, MMP-7, MMP-9, MMP-13, MMP-14, and the extracellular domain of ADAM17.

  • Fluorogenic Substrates: Specific for each enzyme (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMPs).

  • This compound: Stock solution in DMSO.

  • Assay Buffer: Typically Tris-HCl buffer containing NaCl, CaCl2, and a detergent like Brij-35.

  • 96-well black microplates.

  • Fluorometric microplate reader.

Procedure
  • Enzyme Preparation: The pro-enzymes are activated according to standard protocols, often involving treatment with APMA (4-aminophenylmercuric acetate) or trypsin, followed by purification.

  • Inhibitor Dilution: A serial dilution of this compound is prepared in the assay buffer.

  • Assay Reaction:

    • To each well of the microplate, add the assay buffer.

    • Add the diluted this compound or vehicle control (DMSO).

    • Add the purified active metalloproteinase enzyme and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the specific fluorogenic substrate.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing the Mechanism and Pathways

To better understand the context of this compound's activity, the following diagrams illustrate the experimental workflow and a key signaling pathway influenced by metalloproteinases.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis TMI_prep Prepare this compound Serial Dilutions Incubate Incubate this compound with Enzyme TMI_prep->Incubate Enzyme_prep Activate & Purify Metalloproteinase Enzyme_prep->Incubate Substrate_prep Prepare Fluorogenic Substrate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure Measure Fluorescence (Kinetic Read) Add_Substrate->Measure Calculate_V Calculate Initial Velocity Measure->Calculate_V Plot Plot % Inhibition vs. [this compound] Calculate_V->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Experimental workflow for determining the IC50 of this compound.

The inhibitory action of this compound on metalloproteinases can have significant downstream effects on cellular signaling. For instance, MMP-13 is a key enzyme in the degradation of cartilage in osteoarthritis, and its activity is regulated by various signaling pathways.

G cluster_pathway MMP-13 Signaling in Osteoarthritis Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) MAPK MAPK Pathway (ERK, JNK, p38) Cytokines->MAPK NFkB NF-κB Pathway Cytokines->NFkB Growth_Factors Growth Factors (e.g., TGF-β) Growth_Factors->MAPK AP1 AP-1 MAPK->AP1 MMP13_exp ↑ MMP-13 Expression NFkB->MMP13_exp AP1->MMP13_exp Cartilage_deg Cartilage Degradation MMP13_exp->Cartilage_deg TMI1 This compound TMI1->MMP13_exp Inhibits

Simplified signaling pathway of MMP-13 in osteoarthritis.

Conclusion

This compound is a multi-targeted inhibitor with nanomolar potency against several key metalloproteinases involved in cancer, inflammation, and arthritis. Its cross-reactivity profile, as detailed in this guide, provides a valuable resource for researchers designing experiments and developing therapeutic strategies targeting these critical enzymes. The provided experimental framework and pathway diagrams offer a foundational understanding for further investigation into the nuanced interactions of this compound with the broader metalloproteinase family.

References

TMI-1: A Comparative Analysis Against Selective ADAM17 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of TMI-1, a broad-spectrum inhibitor, against more selective inhibitors of A Disintegrin and Metalloproteinase 17 (ADAM17). The following sections detail the inhibitory profiles of these compounds, supported by experimental data, and provide the methodologies for the key experiments cited.

Introduction to this compound and ADAM17 Inhibition

This compound is a potent small molecule inhibitor that targets both ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and several matrix metalloproteinases (MMPs)[1][2][3]. ADAM17 is a key sheddase involved in the release of various cell surface proteins, most notably the pro-inflammatory cytokine TNF-α. This central role in inflammation has made ADAM17 an attractive therapeutic target for a range of diseases, including rheumatoid arthritis and cancer[4][5]. While broad-spectrum inhibitors like this compound can be effective, they may also lead to off-target effects due to their activity against other metalloproteinases. This has driven the development of more selective ADAM17 inhibitors, aiming for a more targeted therapeutic approach with a potentially improved safety profile. This guide compares the inhibitory activity of this compound with that of selective ADAM17 inhibitors to highlight the differences in their efficacy and selectivity.

Quantitative Comparison of Inhibitor Efficacy

The inhibitory potency of this compound and a selection of ADAM17 inhibitors are summarized in the table below. The data is presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of enzyme activity) against ADAM17 and a panel of MMPs. A lower IC50 value indicates a higher potency.

InhibitorADAM17 IC50 (nM)MMP-1 IC50 (nM)MMP-2 IC50 (nM)MMP-7 IC50 (nM)MMP-9 IC50 (nM)MMP-13 IC50 (nM)MMP-14 IC50 (nM)
This compound 8.4[1][3]6.6[1][3]4.7[1][3]26[1][3]12[1][3]3[1][3]26[1][3]
KP-457 11.1>1000717>100054109302140
FLF-15 10.43Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
TMI-005 (Apratastat) Broad-spectrum TACE/MMP inhibitor, specific IC50 values not detailed in the provided results.

As the data indicates, this compound is a potent inhibitor of ADAM17 but also exhibits significant activity against a range of MMPs. In contrast, inhibitors like KP-457 demonstrate higher selectivity for ADAM17, with significantly higher IC50 values for the MMPs tested. FLF-15 is another potent and selective ADAM17 inhibitor[4]. TMI-005 (Apratastat) is also a broad-spectrum inhibitor of both TACE and MMPs[2].

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the inhibitory efficacy of the compounds discussed.

Fluorogenic Assay for ADAM17 and MMP Activity

This in vitro assay is used to determine the enzymatic activity of ADAM17 and MMPs and to calculate the IC50 values of inhibitory compounds.

Materials:

  • Recombinant human ADAM17 or MMP enzyme

  • Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2 for ADAM17)

  • Assay Buffer (e.g., 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0 for ADAM17)

  • Inhibitor compounds (this compound, selective ADAM17 inhibitors) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant ADAM17 or MMP enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor compounds in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

  • Assay Setup: To the wells of a 96-well black microplate, add the assay buffer, the diluted enzyme, and the serially diluted inhibitor compounds.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., excitation ~320 nm and emission ~405 nm for the ADAM17 substrate mentioned above).

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each inhibitor concentration.

    • Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based TNF-α Shedding Assay

This assay measures the ability of an inhibitor to block the ADAM17-mediated release of TNF-α from cells.

Materials:

  • Cell line that expresses membrane-bound TNF-α (e.g., human monocytic THP-1 cells)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • Stimulating agent to induce TNF-α shedding (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Inhibitor compounds

  • Human TNF-α ELISA kit

  • 96-well cell culture plate

  • Centrifuge

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: The following day, replace the medium with fresh medium containing various concentrations of the inhibitor compounds. Incubate for a predetermined time (e.g., 1 hour).

  • Stimulation: Add the stimulating agent (e.g., PMA) to the wells to induce TNF-α shedding and incubate for a specific period (e.g., 4 hours).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the shed, soluble TNF-α.

  • TNF-α Quantification: Quantify the amount of TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.

    • Determine the concentration of TNF-α in each sample from the standard curve.

    • Calculate the percentage of inhibition of TNF-α shedding for each inhibitor concentration compared to the stimulated control without inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the ADAM17 signaling pathway and the experimental workflows.

ADAM17_Signaling_Pathway cluster_membrane Cell Membrane pro-TNFa pro-TNF-α sTNFa Soluble TNF-α pro-TNFa->sTNFa Releases ADAM17 ADAM17 ADAM17->pro-TNFa Cleaves Stimulus Stimulus (e.g., PMA) Stimulus->ADAM17 Activates TNFR TNF Receptor sTNFa->TNFR Binds Inflammatory_Response Inflammatory Response TNFR->Inflammatory_Response Initiates

Caption: ADAM17-mediated shedding of TNF-α.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay A 1. Prepare Enzyme, Substrate, and Inhibitor B 2. Pre-incubate Enzyme and Inhibitor A->B C 3. Initiate Reaction with Substrate B->C D 4. Measure Fluorescence C->D E 5. Calculate IC50 D->E F 1. Seed Cells G 2. Treat with Inhibitor F->G H 3. Stimulate TNF-α Shedding G->H I 4. Collect Supernatant H->I J 5. Quantify TNF-α (ELISA) I->J K 6. Calculate IC50 J->K

Caption: Workflow for inhibitor efficacy assays.

Conclusion

This compound is a potent dual inhibitor of ADAM17 and several MMPs. While its broad-spectrum activity can be therapeutically beneficial in certain contexts, the development of selective ADAM17 inhibitors like KP-457 and FLF-15 represents a significant advancement in targeting the specific pathological contributions of ADAM17. The higher selectivity of these newer compounds may offer a more favorable safety profile by minimizing off-target effects associated with the inhibition of MMPs. The choice between a broad-spectrum and a selective inhibitor will ultimately depend on the specific therapeutic application and the desired biological outcome. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of these and other novel metalloproteinase inhibitors.

References

TMI-1 Demonstrates Potent Synergistic Effects with Chemotherapy Agents in Preclinical Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New research highlights the significant potential of TMI-1, a thiomorpholin hydroxamate inhibitor, in combination with standard chemotherapy agents for the treatment of breast cancer. Preclinical studies reveal that this compound exhibits a strong synergistic effect when used with docetaxel, doxorubicin, and lapatinib, leading to enhanced cancer cell death and offering a promising new avenue for therapeutic strategies.

This compound, originally developed as a metalloproteinase inhibitor, has been repositioned as a potent anti-cancer agent with tumor-selective cytotoxic action.[1] The compound induces programmed cell death, or apoptosis, in cancer cells through a caspase-dependent mechanism.[1] This targeted action, combined with its ability to enhance the efficacy of existing chemotherapy drugs, positions this compound as a strong candidate for further clinical investigation.

Synergistic Activity of this compound with Standard Chemotherapies

A key study investigating the effects of this compound on breast cancer cells demonstrated a strong synergistic anti-tumor effect when combined with docetaxel, doxorubicin, and lapatinib.[1] This synergy suggests that this compound can significantly amplify the cancer-killing capabilities of these conventional drugs, potentially allowing for lower, less toxic doses to be used in patients.

Quantitative Analysis of Synergism

While the primary study by Mezil et al. (2012) qualitatively describes a "strong synergistic effect," specific quantitative data such as Combination Index (CI) values, which are a standard measure of synergy, were not detailed in the publicly available abstracts.[1] However, the pro-apoptotic and anti-proliferative effects of this compound in combination with these agents were significantly greater than the effects of each agent alone.

Table 1: Synergistic Effects of this compound in Combination with Chemotherapy Agents in Breast Cancer Cell Lines

CombinationCell Lines TestedObserved Synergistic EffectMechanism of Action
This compound + DocetaxelBreast Cancer Cell LinesStrong SynergyEnhanced Apoptosis
This compound + DoxorubicinBreast Cancer Cell LinesStrong SynergyEnhanced Apoptosis
This compound + LapatinibBreast Cancer Cell LinesStrong SynergyEnhanced Apoptosis

Data synthesized from Mezil et al., 2012.[1]

Mechanism of Action: A Dual Approach to Cancer Cell Death

This compound functions as a dual inhibitor of TNF-α-converting enzyme (TACE) and various matrix metalloproteinases (MMPs).[2] This inhibition is believed to be a key driver of its anti-cancer and synergistic properties. The primary mechanism through which this compound induces cell death is caspase-dependent apoptosis, initiated through the extrinsic pathway.[3]

Key Mechanistic Findings:

  • Induction of Apoptosis: this compound treatment leads to a dose-dependent increase in apoptosis in breast cancer cells.[3]

  • Caspase Activation: The apoptotic process is mediated by the activation of key executioner caspases, including caspase-3, caspase-7, caspase-8, and caspase-9.[4]

  • Extrinsic Pathway Initiation: The activation of caspase-8 suggests that this compound triggers apoptosis via the extrinsic, or death receptor-mediated, pathway.[3]

TMI1_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TMI1 This compound MMPs_TACE MMPs / TACE TMI1->MMPs_TACE inhibits DeathReceptor Death Receptor MMPs_TACE->DeathReceptor cleavage of ligand (inhibited by this compound) ProCaspase8 Pro-Caspase-8 DeathReceptor->ProCaspase8 activates Caspase8 Caspase-8 ProCaspase8->Caspase8 ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 activates Caspase3 Caspase-3 ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis CellCulture Breast Cancer Cell Lines Treatment Treatment with: - this compound - Chemotherapy Agent - Combination CellCulture->Treatment Viability Cell Viability Assay (Alamar Blue) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/7-AAD) Treatment->Apoptosis Caspase Caspase Activity Assay Treatment->Caspase Luminometry Luminometry/ Fluorometry Viability->Luminometry FlowCytometry Flow Cytometry Apoptosis->FlowCytometry Caspase->Luminometry SynergyAnalysis Synergy Analysis (e.g., Combination Index) FlowCytometry->SynergyAnalysis Luminometry->SynergyAnalysis

References

TMI-1's Pro-Apoptotic Activity is Mediated Through Caspase Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison and experimental evidence confirming that the induction of apoptosis by TMI-1, a thiomorpholin hydroxamate inhibitor, is a caspase-dependent process. The data presented herein demonstrates the essential role of caspases in the execution of this compound-induced cell death, offering a critical perspective for researchers investigating novel anti-cancer therapeutics.

Key Findings on this compound Induced Apoptosis

Comparative Data on this compound-Induced Caspase Activity

The following tables summarize the quantitative data from key experiments that establish the caspase-dependency of this compound-induced apoptosis.

Table 1: Dose-Dependent Effect of this compound on Caspase-3/7 Activity in SUM149 Cells

This compound Concentration (µM)Caspase-3/7 Activity (Relative Luminescence Units)
0 (DMSO control)~10,000
2.5~20,000
5~40,000
10~60,000
20~80,000

Data adapted from studies on SUM149 breast cancer cells treated for 24 hours.[1][2]

Table 2: Inhibition of this compound-Induced Apoptosis by Pan-Caspase Inhibitor Z-VAD-FMK

Treatment Group% Apoptotic Cells (Annexin V Positive)
DMSO Control< 5%
This compound (10 µM)~40%
This compound (10 µM) + Z-VAD-FMK (20 µM)~10%

Data represents the percentage of apoptotic SUM149 cells after 48 hours of treatment.[1][2]

Table 3: Effect of this compound on Cell Viability in the Presence and Absence of Z-VAD-FMK

This compound Concentration (µM)Cell Viability (% of Control)Cell Viability with Z-VAD-FMK (% of Control)
0100100
2.5~80~95
5~60~90
10~40~85
20~20~80

Cell viability of SUM149 cells was measured after 5 days of treatment.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Caspase-3/7 Activity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 24 hours).

  • Lysis and Reagent Addition: Lyse the cells and add a luminogenic caspase-3/7 substrate according to the manufacturer's protocol (e.g., Caspase-Glo® 3/7 Assay).

  • Signal Measurement: Incubate at room temperature for 1-2 hours and measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.

Annexin V/7-AAD Apoptosis Assay
  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound, with or without the pan-caspase inhibitor Z-VAD-FMK, for the specified duration (e.g., 48 hours).

  • Cell Harvesting: Gently harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-aminoactinomycin D (7-AAD) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while cells positive for both Annexin V and 7-AAD are in late apoptosis or are necrotic.

Cell Viability Assay (AlamarBlue)
  • Cell Plating: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After allowing the cells to attach, treat them with a range of this compound concentrations, in the presence or absence of Z-VAD-FMK, for the indicated time (e.g., 5 days).

  • Reagent Addition: Add AlamarBlue® reagent to each well and incubate for 2-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm. The intensity of the fluorescence is proportional to the number of viable cells.

Visualizing the Molecular Pathway and Experimental Design

The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the experimental workflow used to confirm its caspase dependency.

TMI1_Apoptosis_Pathway TMI1 This compound MMPs MMPs/ADAM17 Inhibition TMI1->MMPs Stress Cellular Stress MMPs->Stress Mito Mitochondria Stress->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Activation ActiveCasp9 Active Caspase-9 Casp9->ActiveCasp9 Activation Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 Cleavage ActiveCasp3 Active Caspase-3/7 Casp3->ActiveCasp3 Cleavage Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis signaling pathway.

Experimental_Workflow Hypo This compound induces caspase-dependent apoptosis Cells Tumor Cells (e.g., SUM149) Treatment Treatment Groups: 1. Control (DMSO) 2. This compound 3. This compound + Z-VAD-FMK Cells->Treatment Assay1 Caspase-3/7 Activity Assay Treatment->Assay1 Assay2 Annexin V/7-AAD Staining (Flow Cytometry) Treatment->Assay2 Assay3 Cell Viability Assay (AlamarBlue) Treatment->Assay3 Outcome1 Increased Caspase Activity with this compound Assay1->Outcome1 Outcome2 Increased Apoptosis with this compound, Reversed by Z-VAD-FMK Assay2->Outcome2 Outcome3 Decreased Viability with this compound, Rescued by Z-VAD-FMK Assay3->Outcome3

Caption: Workflow to confirm caspase-dependent apoptosis.

References

Safety Operating Guide

Navigating the Disposal of TMI-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural steps for the safe disposal of TMI-1, a compound identified as (3S)-4-[[4-(2-butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide, an ADAM17 (TACE) and matrix metalloproteinase (MMP) inhibitor used in research.[1] It is important to distinguish this research chemical from other substances that may be referred to by a similar acronym, such as Trimethylindium or the Three Mile Island Unit 1 nuclear reactor. This document focuses exclusively on the chemical compound this compound.

Core Safety and Handling Data

While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow standard precautionary measures for handling all laboratory chemicals.[1] The following table summarizes key safety and handling information pertinent to the disposal process.

ParameterInformationSource
Chemical Name (3S)-4-[[4-(2-butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide[1]
Synonym TMI 1[1]
CAS Number 287403-39-8[1]
GHS Hazard Classification Not classified[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Personal Protective Equipment Standard laboratory attire, including safety glasses and gloves. The glove material should be impermeable and resistant to the product.[1]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, strong reducing agents.[1]
Environmental Precautions Do not allow to enter sewers, surface water, or ground water.[1]

Experimental Protocol: this compound Disposal Procedure

The following is a step-by-step guide for the proper disposal of this compound from a laboratory setting. This procedure is based on general best practices for chemical waste management and should be adapted to comply with institutional and local regulations.

Objective: To safely and compliantly dispose of this compound waste.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves.

  • Designated and labeled chemical waste container.

  • Waste manifest or logbook as required by your institution.

  • Spill containment materials.

Procedure:

  • Consult Safety Data Sheet (SDS) and Institutional Guidelines: Before beginning any disposal procedure, thoroughly review the complete SDS for this compound and your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Keep it separate from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[1]

  • Containerize Waste:

    • Place solid this compound waste in a clearly labeled, sealed, and durable container.

    • For solutions containing this compound, use a designated, leak-proof liquid waste container.

    • The container must be appropriate for the type of waste (e.g., solid or liquid) and compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "this compound Waste" and the full chemical name.

    • Indicate the approximate quantity of the waste.

    • Include any known hazards (although this compound is not classified as hazardous, this is a good general practice).

    • Add the date of accumulation and the name of the generating laboratory or researcher.

  • Storage:

    • Store the sealed waste container in a designated, secure waste accumulation area within the laboratory.

    • This area should be away from general work areas and sources of ignition, and it should have secondary containment to prevent spills.

  • Arrange for Pickup:

    • Follow your institution's established procedure for chemical waste pickup. This may involve submitting an online request or contacting the EHS department directly.

    • Do not dispose of this compound down the drain or in regular trash.[1]

  • Documentation:

    • Complete any required waste disposal forms or logbook entries accurately and legibly. This documentation is crucial for regulatory compliance.

  • Emergency Preparedness:

    • In case of a spill, contain the material and clean it up mechanically, avoiding dust generation.[1]

    • Follow your institution's spill response procedures.

    • Report any spills to your laboratory supervisor and EHS department.

This compound Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

TMI1_Disposal_Workflow start Start: this compound Waste Generated consult_sds Consult Full SDS and Institutional EHS Guidelines start->consult_sds ppe Wear Appropriate PPE (Gloves, Safety Glasses) consult_sds->ppe segregate Segregate this compound Waste ppe->segregate containerize Select and Fill Labeled Waste Container segregate->containerize spill Spill Occurs segregate->spill label_container Properly Label Container: - Chemical Name - Quantity - Date - Lab Info containerize->label_container containerize->spill store Store in Designated Waste Accumulation Area label_container->store request_pickup Request Waste Pickup via Institutional Procedure store->request_pickup store->spill document Complete Waste Manifest/ Logbook request_pickup->document end End: Compliant Disposal document->end spill_response Follow Institutional Spill Response Protocol spill->spill_response Yes spill_response->segregate After Cleanup

Caption: Workflow for the safe and compliant disposal of this compound.

References

Essential Safety and Operational Guide for Handling TMI-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of TMI-1, a potent ADAM-17 (TACE) and matrix metalloproteinase (MMP) inhibitor. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Compound Identification and Hazard Overview

  • Chemical Name: (3S)-4-[[4-(2-Butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide

  • Synonyms: WAY-171318[1]

  • CAS Number: 287403-39-8[1]

  • Mechanism of Action: this compound is a dual inhibitor of ADAM-17 (also known as TNF-α converting enzyme or TACE) and several MMPs, including MMP-1, -2, -7, -9, -13, and -14. It functions by chelating the zinc ion within the catalytic domain of these enzymes via its hydroxamate moiety, thereby blocking their proteolytic activity.[2] This inhibition prevents the shedding of cell surface proteins, most notably the release of soluble tumor necrosis factor-alpha (TNF-α), and can induce apoptosis in cancer cells.[1][2][3]

Personal Protective Equipment (PPE)

Due to the lack of specific quantitative data for this compound, the following PPE recommendations are based on best practices for handling potent, powdered research chemicals and the hazard profile of structurally similar compounds.

PPE CategorySpecificationPurpose
Eye Protection Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or if there is a significant splash risk.To protect eyes from splashes and airborne particles.
Hand Protection Disposable nitrile gloves. It is recommended to double-glove. Gloves should be inspected before use and changed immediately upon contamination or after a maximum of two hours of use.To prevent skin contact with the chemical.
Body Protection A long-sleeved laboratory coat, fully buttoned. Consider a disposable gown for added protection when handling larger quantities.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-certified N95 or higher-rated respirator should be used when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.To prevent inhalation of the chemical.
Footwear Closed-toe and closed-heel shoes that completely cover the foot.To protect feet from spills.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

Preparation:

  • Work Area: All handling of powdered this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work area should be clean, uncluttered, and equipped with an emergency eyewash station and safety shower.

  • PPE: Before handling, don all required PPE as specified in the table above.

  • Spill Kit: Ensure a chemical spill kit appropriate for powdered substances is readily accessible.

Handling:

  • Weighing: Weigh the powdered compound carefully on a tared weigh boat within the fume hood. Avoid creating dust.

  • Solubilization: If preparing a stock solution (e.g., in DMSO), add the solvent slowly to the vessel containing the this compound powder to avoid splashing. Cap and vortex or sonicate to ensure complete dissolution.

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

Cleanup:

  • Decontamination: Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated hazardous chemical waste container.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.

  • Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, paper towels, and pipette tips, must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.

Experimental Protocols and Visualizations

Experimental Protocol: Cell Viability Assay

The following is a general methodology for assessing the effect of this compound on cell viability, based on cited research.[2]

  • Cell Seeding: Plate cells (e.g., SUM149 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the cells for a specified period (e.g., 5 days).

  • Viability Assessment: Assess cell viability using a suitable assay, such as the AlamarBlue™ (resazurin) assay. Add the reagent to each well and incubate for the recommended time.

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

TMI1_Mechanism_of_Action cluster_cell Cell Membrane pro-TNFa pro-TNF-α TNFa_soluble Soluble TNF-α (Inflammation) pro-TNFa->TNFa_soluble ADAM-17 ADAM17 ADAM-17 (TACE) TMI1 This compound TMI1->ADAM17 Apoptosis Apoptosis TMI1->Apoptosis Induces Caspases Caspase Activation TMI1_Experimental_Workflow Start Start Prepare_Cells Prepare Cell Culture Start->Prepare_Cells Prepare_TMI1 Prepare this compound Dilutions Start->Prepare_TMI1 Treat_Cells Treat Cells with this compound Prepare_Cells->Treat_Cells Prepare_TMI1->Treat_Cells Incubate Incubate (e.g., 48h) Treat_Cells->Incubate Assay Perform Assay (e.g., Viability, Apoptosis) Incubate->Assay Analyze Data Analysis Assay->Analyze End End Analyze->End

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。